Firzacorvir
Description
The exact mass of the compound this compound is 484.0554367 g/mol and the complexity rating of the compound is 774. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,5R)-N-(3-chloro-4-fluorophenyl)-2-methyl-5-[5-(1-methylimidazol-4-yl)-1,3-thiazol-2-yl]-1,1-dioxo-1,2,6-thiadiazinane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN6O3S2/c1-25-8-14(22-9-25)16-7-21-18(30-16)13-6-15(26(2)31(28,29)24-13)17(27)23-10-3-4-12(20)11(19)5-10/h3-5,7-9,13,15,24H,6H2,1-2H3,(H,23,27)/t13-,15+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKTYEAUJPZPDZ-HIFRSBDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C2=CN=C(S2)C3CC(N(S(=O)(=O)N3)C)C(=O)NC4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(N=C1)C2=CN=C(S2)[C@H]3C[C@H](N(S(=O)(=O)N3)C)C(=O)NC4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2243747-96-6 | |
| Record name | Firzacorvir [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2243747966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FIRZACORVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3033L1ZRE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Firzacorvir (ABI-H2158): A Technical Whitepaper on its Preclinical Discovery and Dual-Action Antiviral Mechanism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Firzacorvir, also known as ABI-H2158, is a second-generation, orally bioavailable small molecule inhibitor of the Hepatitis B Virus (HBV) core protein. Developed by Assembly Biosciences, it was engineered to target essential, multifunctional viral proteins with no human homologue, making it a highly specific antiviral candidate. Preclinical studies revealed this compound possesses a potent, dual mechanism of action: it both prevents the encapsidation of pregenomic RNA (pgRNA), a late-stage step in viral replication, and blocks the formation of covalently closed circular DNA (cccDNA), a critical early-stage event that establishes the persistent viral reservoir in host cell nuclei. Despite demonstrating potent pan-genotypic activity and a favorable early clinical profile, its development was discontinued during Phase 2 trials due to observations of drug-induced hepatotoxicity. This document provides a detailed overview of the early research and discovery of this compound, focusing on its mechanism, preclinical potency, and the experimental methodologies employed in its characterization.
Introduction to this compound (ABI-H2158)
This compound emerged as a promising candidate in the search for a functional cure for chronic hepatitis B (cHBV). As a core protein inhibitor, it belongs to a class of direct-acting antivirals that target the HBV core protein (Cp), which is integral to multiple stages of the viral lifecycle.[1] The primary therapeutic goal of core inhibitors is to disrupt capsid assembly and disassembly, thereby inhibiting viral replication and preventing the establishment and replenishment of the cccDNA pool, which is the source of viral persistence.[1] this compound demonstrated high potency against all major HBV genotypes in preclinical models and advanced into Phase 2 clinical trials before its discontinuation.[1][2]
Mechanism of Action: A Dual Inhibition Pathway
The primary innovation of this compound lies in its ability to interrupt the HBV replication cycle at two distinct and critical junctures. This dual mechanism offered the potential for more profound and rapid viral suppression compared to previous antiviral generations.
-
Inhibition of pgRNA Encapsidation (Late Stage): this compound acts as a core protein allosteric modulator (CpAM). It binds to the core protein dimers, inducing a conformational change that accelerates the formation of non-functional, empty capsids. This process prevents the essential packaging of the viral pgRNA and the viral polymerase into new nucleocapsids, effectively halting the production of new infectious virions.[1]
-
Inhibition of cccDNA Formation (Early Stage): Upon initial infection of a hepatocyte, the incoming viral nucleocapsid must traffic to the nucleus and release its relaxed circular DNA (rcDNA), which is then converted into the stable cccDNA minichromosome. This compound was shown to disrupt incoming nucleocapsids, likely causing their premature disassembly.[1] This prevents the rcDNA from reaching the nucleus, thereby blocking the de novo formation of cccDNA and inhibiting the establishment of the persistent viral reservoir.[1]
HBV Replication Cycle Overview
Caption: A simplified diagram of the Hepatitis B Virus (HBV) replication cycle within a hepatocyte.
This compound's Dual-Action Inhibition Pathway
Caption: Mechanism of action of this compound, illustrating its dual inhibitory effect on the HBV lifecycle.
Preclinical Antiviral Activity
The potency of this compound was evaluated in various cell-based assays, demonstrating robust, pan-genotypic inhibition of HBV replication and cccDNA formation. The quantitative data from these preclinical characterizations are summarized below.
Table 1: In Vitro Efficacy of this compound (ABI-H2158) in Cell Lines
| Cell Line Model | Description | Endpoint Measured | EC₅₀ (nM) |
| HepAD38 | Induced HBV replication | pgRNA Encapsidation | 22 |
| HepG2-NTCP | De novo HBV infection model | HBV Replication | 27 |
| Primary Human Hepatocytes (PHH) | De novo HBV infection model | HBV Replication | 41 |
| Data sourced from Cai D, et al. Antiviral Research. 2023.[1] |
Table 2: Pan-Genotypic Efficacy of this compound (ABI-H2158)
| HBV Genotype | Endpoint Measured | EC₅₀ Range (nM) |
| A - E | HBV Replication | 7.1 - 22 |
| Data sourced from Cai D, et al. Antiviral Research. 2023.[1] |
Table 3: Efficacy of this compound (ABI-H2158) Against cccDNA Formation
| Cell Line Model | Description | Endpoint Measured | EC₅₀ (nM) |
| HepG2-NTCP | De novo HBV infection | cccDNA Formation | ~200 |
| Primary Human Hepatocytes (PHH) | De novo HBV infection | cccDNA Formation | ~200 |
| Data sourced from Cai D, et al. Antiviral Research. 2023.[1][3] |
Experimental Protocols
Disclaimer: The following methodologies are constructed based on publicly available abstracts and summaries. They may not reflect the full detail of the original experimental protocols, as the full-text publication was not accessible.
Cell-Based Antiviral Assays
Objective: To determine the 50% effective concentration (EC₅₀) of this compound required to inhibit HBV replication.
-
Cell Lines:
-
HepAD38: A stable cell line that replicates HBV upon tetracycline withdrawal. Used to assess inhibition of established replication.
-
HepG2-NTCP: A HepG2 cell line engineered to express the human sodium taurocholate cotransporting polypeptide (NTCP) receptor, permitting de novo HBV infection.
-
Primary Human Hepatocytes (PHH): Considered the gold standard for in vitro HBV studies.
-
-
General Protocol:
-
Cells were seeded in multi-well plates and cultured under standard conditions.
-
For infection models (HepG2-NTCP, PHH), cells were inoculated with HBV-containing supernatant.
-
A serial dilution of this compound was added to the culture medium.
-
Cells were incubated for a defined period (typically several days).
-
Antiviral activity was measured by quantifying intracellular or secreted HBV DNA via quantitative PCR (qPCR).
-
EC₅₀ values were calculated using non-linear regression analysis of the dose-response curve.
-
cccDNA Formation Assay
Objective: To determine the EC₅₀ of this compound for inhibiting the de novo formation of cccDNA.
-
Cell Lines: HepG2-NTCP cells and Primary Human Hepatocytes (PHH).
-
General Protocol:
-
Cells were seeded and subsequently infected with a high multiplicity of HBV.
-
This compound was added at the time of infection in a dose-ranging manner.
-
After incubation (e.g., 72 hours), cells were lysed.
-
A specialized DNA extraction protocol was used to isolate the cccDNA fraction, separating it from other viral and host DNA forms (e.g., via plasmid-safe adenosine triphosphate-dependent deoxyribonuclease treatment).
-
The amount of cccDNA was quantified using a specific qPCR assay.
-
EC₅₀ values were determined by analyzing the reduction in cccDNA levels relative to untreated controls.
-
Experimental Workflow: cccDNA Quantification Assay
Caption: A logical workflow for quantifying the effect of this compound on HBV cccDNA formation.
Clinical Development and Discontinuation
This compound (ABI-H2158) advanced through a Phase 1a/b clinical program which demonstrated a favorable safety profile, predictable pharmacokinetics supporting once-daily dosing, and potent on-target antiviral activity in patients with cHBV.[4] These results supported its progression into a larger Phase 2 trial (NCT04398134).
However, in September 2021, Assembly Biosciences announced the discontinuation of the clinical development of this compound. The decision was made following the observation of elevated alanine transaminase (ALT) levels in several trial participants, which were consistent with drug-induced hepatotoxicity.[2] This adverse event profile ultimately halted the promising trajectory of this potent, dual-action HBV core inhibitor.
References
- 1. Preclinical characterization of ABI-H2158, an HBV core inhibitor with dual mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Second-generation hepatitis B virus core inhibitors ABI-H2158 and ABI-H3733 have enhanced potency and target coverage for both antiviral inhibition and covalently closed circular DNA establishment activities [natap.org]
- 3. investor.assemblybio.com [investor.assemblybio.com]
- 4. Safety, pharmacokinetics and antiviral activity of ABI-H2158, a hepatitis B virus core inhibitor: A randomized, placebo-controlled phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Firzacorvir in the Inhibition of Hepatitis B Virus pgRNA Encapsidation: A Technical Guide
For Immediate Release
SOUTH SAN FRANCISCO, Calif. – November 7, 2025 – This technical guide provides an in-depth analysis of Firzacorvir (also known as ABI-H2158), a second-generation core protein allosteric modulator (CpAM) developed for the treatment of chronic hepatitis B (CHB). This document, intended for researchers, scientists, and drug development professionals, details the mechanism of action of this compound, with a specific focus on its role in inhibiting the encapsidation of pregenomic RNA (pgRNA), a critical step in the hepatitis B virus (HBV) replication cycle. While the clinical development of this compound was discontinued due to safety concerns, the extensive preclinical and early clinical data offer valuable insights into the therapeutic potential and challenges of targeting the HBV core protein.
Introduction to HBV Replication and the Role of the Core Protein
Chronic hepatitis B remains a significant global health burden, with an estimated 296 million people living with the infection. The persistence of HBV is primarily due to the stability of the covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes, which serves as the template for viral transcription. The HBV core protein (HBc) is a multifunctional protein that plays a pivotal role in the viral life cycle. It assembles to form the viral capsid, which encapsulates the pgRNA and the viral polymerase. This process, known as encapsidation, is essential for reverse transcription of pgRNA into the relaxed circular DNA (rcDNA) genome within the capsid. Subsequently, the mature nucleocapsid can be enveloped and secreted as new virions or transported back to the nucleus to replenish the cccDNA pool.[1][2]
This compound: A Potent Inhibitor of HBV Capsid Assembly
This compound is a member of a class of antiviral agents known as capsid assembly modulators (CAMs) or core protein allosteric modulators (CpAMs). These small molecules bind to a hydrophobic pocket at the interface of core protein dimers, inducing a conformational change that accelerates and misdirects capsid assembly.[3][4] This aberrant assembly process leads to the formation of non-functional capsids that are often empty of pgRNA, thereby disrupting the viral replication cycle.[1][5][6]
Dual Mechanism of Action
This compound exhibits a dual mechanism of action, targeting both the early and late stages of HBV replication.[5]
-
Inhibition of pgRNA Encapsidation (Late Stage): The primary mechanism of action is the disruption of pgRNA encapsidation. By binding to the core protein, this compound induces the rapid formation of capsids that are devoid of the viral genome, effectively halting the production of new infectious virions.[4][7]
-
Inhibition of cccDNA Formation (Early Stage): this compound has also been shown to potently block the formation of cccDNA in de novo HBV infections.[5] This is likely due to the destabilization of incoming nucleocapsids, preventing the delivery of the rcDNA genome to the nucleus for conversion into cccDNA.[2]
Quantitative Analysis of this compound's Antiviral Activity
Preclinical studies have demonstrated the potent and pan-genotypic activity of this compound against HBV. The following table summarizes the key quantitative data for this compound and provides a comparison with other notable capsid assembly modulators.
| Compound | Target | EC50 (HBV DNA Reduction) | EC50 (cccDNA Formation) | Cell Lines | HBV Genotypes | Reference |
| This compound (ABI-H2158) | HBV Core Protein | 7.1 - 22 nM | ~200 nM | HepAD38, HepG2-NTCP, PHH | A, B, C, D, E | [5] |
| Vebicorvir (ABI-H0731) | HBV Core Protein | 173 - 307 nM | 1.84 - 7.3 µM | HepG2-NTCP, PHH | Not Specified | [4][8] |
| JNJ-56136379 | HBV Core Protein | 54 nM (median) | 93 nM (median, extracellular) | HepG2.117, PHH | Not Specified | [1][5][6] |
| RG7907 | HBV Core Protein | 62 nM | Not Specified | HepG2.2.15 | D | [9] |
| GLS4 | HBV Core Protein | Not Specified | Not Specified | Not Specified | Not Specified | [10] |
EC50: Half-maximal effective concentration; PHH: Primary Human Hepatocytes.
Signaling Pathways and Experimental Workflows
HBV Replication Cycle and Inhibition by this compound
The following diagram illustrates the key steps in the HBV replication cycle and highlights the points of inhibition by this compound.
References
- 1. Antiviral Properties and Mechanism of Action Studies of the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Vebicorvir | HBV | TargetMol [targetmol.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Antiviral Properties and Mechanism of Action Studies of the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vebicorvir associated with Increased viral suppression with in Hepatitis B infection [medicaldialogues.in]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Novel non-HAP class A HBV capsid assembly modulators have distinct in vitro and in vivo profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Firzacorvir on Hepatitis B Virus cccDNA Formation: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chronic Hepatitis B virus (HBV) infection remains a significant global health challenge, primarily due to the persistence of a stable viral mini-chromosome, the covalently closed circular DNA (cccDNA), in the nucleus of infected hepatocytes. This cccDNA serves as the transcriptional template for all viral RNAs, making its formation and maintenance a critical target for curative therapies. Firzacorvir (formerly ABI-H2158), a second-generation HBV core inhibitor, has demonstrated a potent dual mechanism of action, impacting both the assembly of new viral capsids and the establishment of the cccDNA reservoir. This technical guide provides an in-depth analysis of the impact of this compound on cccDNA formation, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows. Although the clinical development of this compound was discontinued due to hepatotoxicity, the preclinical data on its potent anti-HBV activity, particularly its effect on cccDNA, offer valuable insights for the ongoing development of novel HBV therapeutics.
Quantitative Impact of this compound on HBV Replication and cccDNA Formation
This compound has been shown to be a potent, pan-genotypic inhibitor of HBV replication. Its primary mechanism of action is the inhibition of pregenomic RNA (pgRNA) encapsidation, a crucial step in the viral life cycle. Furthermore, this compound exhibits a significant inhibitory effect on the de novo formation of cccDNA. The following tables summarize the key quantitative data from in vitro studies.
Table 1: In Vitro Potency of this compound against HBV Replication (pgRNA Encapsidation)
| Cell Model | EC50 (nM) |
| HepAD38 (induced) | 22[1] |
| HepG2-NTCP (HBV-infected) | 27[1] |
| Primary Human Hepatocytes (PHH) (HBV-infected) | 41[1] |
Table 2: In Vitro Potency of this compound against de novo cccDNA Formation
| Cell Model | EC50 (nM) |
| HepG2-NTCP (HBV-infected) | ~200[1] |
| Primary Human Hepatocytes (PHH) (HBV-infected) | ~200[1] |
Table 3: Pan-genotypic Activity of this compound (pgRNA Encapsidation)
| HBV Genotype | EC50 (nM) |
| A | 7.1 |
| B | 10 |
| C | 22 |
| D | 22 |
| E | 15 |
Data for Table 3 sourced from preclinical characterization studies of ABI-H2158.[1]
Signaling Pathway: HBV cccDNA Formation
The formation of cccDNA is a multi-step process that involves the conversion of the viral relaxed circular DNA (rcDNA) into a fully double-stranded, covalently closed circular molecule within the nucleus of the hepatocyte. This process is dependent on the host cell's DNA repair machinery. The following diagram illustrates the key steps in this pathway.
Caption: The HBV cccDNA formation pathway, from viral entry to the establishment of the transcriptional template.
Experimental Protocols
The evaluation of this compound's impact on cccDNA formation involves sophisticated in vitro cell culture systems and molecular biology techniques. Below are detailed methodologies for the key experiments cited.
Cell Culture and HBV Infection
-
Cell Lines:
-
HepG2-NTCP cells: A human hepatoma cell line engineered to express the sodium taurocholate co-transporting polypeptide (NTCP), the primary receptor for HBV entry. These cells are permissive to de novo HBV infection and support the entire viral life cycle, including cccDNA formation.
-
Primary Human Hepatocytes (PHH): Considered the gold standard for in vitro HBV research, as they are the natural host cells for the virus.
-
-
HBV Inoculum:
-
HBV particles are typically concentrated from the supernatant of HBV-producing cell lines (e.g., HepAD38 or HepG2.2.15). The viral titer is determined by quantifying HBV DNA using quantitative polymerase chain reaction (qPCR).
-
-
Infection Protocol:
-
Plate HepG2-NTCP cells or PHH in collagen-coated multi-well plates and culture until confluent.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2-4 hours) before infection.
-
Inoculate the cells with HBV at a defined multiplicity of genome equivalents (MGE) in the presence of polyethylene glycol (PEG) 8000 to enhance infection efficiency.
-
After an incubation period (e.g., 16-24 hours), remove the inoculum and wash the cells extensively to remove unbound virus.
-
Continue to culture the cells in the presence of the corresponding concentrations of this compound for several days (e.g., 7-14 days), with regular media changes.
-
Quantification of HBV cccDNA
The accurate quantification of cccDNA is challenging due to the presence of other viral DNA intermediates. A common and reliable method involves Hirt extraction followed by Southern blotting or qPCR.
-
Hirt DNA Extraction (for selective isolation of low molecular weight DNA):
-
Lyse the cultured cells with a lysis buffer containing a mild detergent (e.g., SDS).
-
Add a high concentration salt solution (e.g., NaCl) to precipitate high molecular weight genomic DNA and proteins.
-
Centrifuge the lysate to pellet the precipitated components.
-
Collect the supernatant, which contains low molecular weight DNA, including cccDNA and other viral DNA intermediates.
-
Purify the DNA from the supernatant using phenol-chloroform extraction and ethanol precipitation.
-
-
Southern Blot Analysis (Gold Standard for cccDNA detection):
-
Digest the Hirt-extracted DNA with a restriction enzyme that does not cut the HBV genome (to linearize any contaminating plasmid DNA) and an enzyme that linearizes cccDNA as a control.
-
Separate the DNA fragments by size on an agarose gel. cccDNA, being supercoiled, migrates faster than relaxed circular or linear DNA of the same size.
-
Transfer the separated DNA to a nylon membrane.
-
Hybridize the membrane with a radiolabeled or chemiluminescent HBV-specific DNA probe.
-
Detect the signal using autoradiography or a digital imaging system. The intensity of the band corresponding to cccDNA is quantified relative to known standards.
-
-
Quantitative PCR (qPCR) Analysis:
-
Treat the Hirt-extracted DNA with a plasmid-safe ATP-dependent DNase to digest contaminating relaxed circular and linear DNA, enriching for cccDNA.
-
Perform qPCR using primers that specifically amplify a region of the HBV genome.
-
Quantify the amount of cccDNA by comparing the amplification signal to a standard curve generated from a plasmid containing the HBV genome.
-
Experimental Workflow: In Vitro Evaluation of this compound
The following diagram outlines a typical experimental workflow for assessing the efficacy of an HBV core inhibitor like this compound on cccDNA formation.
Caption: A representative workflow for evaluating the in vitro effect of this compound on HBV cccDNA formation.
Conclusion
This compound demonstrated potent inhibition of HBV cccDNA formation in preclinical models, highlighting the therapeutic potential of targeting the HBV core protein to impact the persistent viral reservoir. The quantitative data and methodologies presented in this whitepaper provide a comprehensive overview of the scientific foundation for this mechanism of action. While this compound's development was halted, the insights gained from its study continue to inform the design and evaluation of new and safer HBV core inhibitors and other novel therapeutic strategies aimed at achieving a functional cure for chronic hepatitis B. The experimental frameworks described herein remain critical for the continued advancement of the field.
References
Preclinical Profile of Firzacorvir (ABI-H2158): A Potent Dual-Mechanism Hepatitis B Virus Core Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Firzacorvir (also known as ABI-H2158) is a second-generation, orally bioavailable small molecule inhibitor of the hepatitis B virus (HBV) core protein. Developed by Assembly Biosciences, this compound demonstrated potent, pan-genotypic antiviral activity in preclinical studies. It uniquely exhibited a dual mechanism of action, targeting both the early and late stages of the viral lifecycle. This technical guide provides an in-depth overview of the preclinical data for this compound, including its in vitro efficacy, mechanism of action, and the experimental protocols utilized in its evaluation. Despite its promising preclinical and early clinical profile, the development of this compound was discontinued in September 2021 due to observations of hepatotoxicity in a Phase 2 clinical trial.[1][2][3] This document serves as a comprehensive resource on its foundational preclinical research.
In Vitro Efficacy
This compound demonstrated potent inhibition of HBV replication across various in vitro models. Its efficacy was assessed against multiple HBV genotypes and in different cell-based assays, including stable HBV-producing cell lines and primary human hepatocytes.
Quantitative Antiviral Activity
The half-maximal effective concentration (EC50) values for this compound's inhibition of pgRNA encapsidation and cccDNA establishment are summarized in the tables below.
Table 1: Inhibition of pgRNA Encapsidation by this compound (ABI-H2158) [1][4]
| Cell Line/Assay | HBV Genotype | EC50 (nM) |
| Induced HepAD38 cells | D | 22 |
| HBV-infected HepG2-NTCP cells | D | 27 |
| Primary Human Hepatocytes (PHH) | D | 41 |
| Genotype A | A | 7.1 |
| Genotype B | B | 15 |
| Genotype C | C | 18 |
| Genotype E | E | 22 |
Table 2: Inhibition of cccDNA Establishment by this compound (ABI-H2158) [1][5]
| Cell Line/Assay | EC50 (nM) | EC90 (nM) |
| HepG2-NTCP cells | ~200 | 334 |
| Primary Human Hepatocytes (PHH) | ~200 | Not Reported |
| ABI-H3733 (for comparison) | Not Reported | 125 |
Mechanism of Action
This compound is an HBV core protein inhibitor that disrupts the normal function of the core protein, which is essential for multiple stages of the viral lifecycle.[1] Preclinical studies revealed a dual mechanism of action for this compound, impacting both the assembly of new viral capsids and the establishment of the persistent covalently closed circular DNA (cccDNA) reservoir.[1][4]
-
Late-Stage Inhibition (pgRNA Encapsidation): this compound interferes with the proper assembly of new viral capsids. This action blocks the encapsidation of pregenomic RNA (pgRNA), a critical step for viral replication.[1]
-
Early-Stage Inhibition (cccDNA Formation): this compound also prevents the formation of new cccDNA in de novo infections.[1] It is believed to act by disrupting pre-formed capsids, leading to their premature disassembly as they transport the relaxed circular DNA (rcDNA) to the nucleus.[5]
Experimental Protocols
The following are summaries of the key experimental methodologies used in the preclinical evaluation of this compound, based on published literature.[1]
Cell Lines and Culture
-
HepAD38 Cells: A stable human hepatoblastoma cell line that replicates HBV genotype D under the control of a tetracycline-off promoter. These cells were used to assess the inhibition of pgRNA encapsidation.
-
HepG2-NTCP Cells: HepG2 cells engineered to express the sodium taurocholate co-transporting polypeptide (NTCP), the functional receptor for HBV entry. These cells are susceptible to de novo HBV infection and were used to evaluate both pgRNA encapsidation and cccDNA formation.
-
Primary Human Hepatocytes (PHH): Considered the gold standard for in vitro HBV infection studies, PHH were used to confirm the antiviral activity of this compound in a more physiologically relevant system.
In Vitro Antiviral Activity Assays
The general workflow for assessing the antiviral activity of this compound is outlined below.
Protocol for pgRNA Encapsidation Inhibition:
-
Cell Culture: HepAD38 cells were cultured in the presence of tetracycline to suppress HBV replication. To induce replication, tetracycline was removed from the culture medium.
-
Compound Treatment: Cells were treated with various concentrations of this compound.
-
Quantification: After a set incubation period, intracellular or secreted HBV DNA was quantified using quantitative polymerase chain reaction (qPCR) to determine the EC50 value.
Protocol for cccDNA Establishment Inhibition:
-
Cell Culture and Infection: HepG2-NTCP cells or PHH were seeded and subsequently infected with HBV.
-
Compound Treatment: this compound was added at the time of infection.
-
Quantification: Following an incubation period to allow for cccDNA formation, total intracellular DNA was extracted. A specific digestion step was performed to eliminate rcDNA and dsDNA, followed by quantification of the remaining cccDNA using qPCR or Southern blot analysis.
Cytotoxicity Assays
To determine the selectivity of this compound, cytotoxicity assays were performed in parallel with the antiviral activity assays. The 50% cytotoxic concentration (CC50) was determined using methods such as the Cell Counting Kit-8 (CCK-8) assay, which measures cell viability.
Conclusion
The preclinical data for this compound (ABI-H2158) highlighted its potential as a potent, pan-genotypic inhibitor of HBV replication with a novel dual mechanism of action targeting both pgRNA encapsidation and cccDNA formation. These promising in vitro results provided a strong rationale for its advancement into clinical development. However, the subsequent emergence of hepatotoxicity in Phase 2 trials led to the discontinuation of its development.[1][3] The comprehensive preclinical characterization of this compound remains a valuable case study for researchers in the field of HBV drug discovery and development, particularly in the pursuit of novel core inhibitors.
References
- 1. Preclinical characterization of ABI-H2158, an HBV core inhibitor with dual mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. This compound (ABI-H2158) | HBV inhibitor | Probechem Biochemicals [probechem.com]
- 5. investor.assemblybio.com [investor.assemblybio.com]
Firzacorvir's Dual-Pronged Assault on the HBV Replication Cycle: A Technical Guide
For Immediate Release to the Scientific Community
This technical guide provides an in-depth analysis of Firzacorvir (formerly ABI-H2158), a second-generation, orally bioavailable small molecule inhibitor of the Hepatitis B Virus (HBV) core protein. Developed by Assembly Biosciences, this compound was engineered to disrupt the HBV replication cycle at multiple key stages, offering a potent, pan-genotypic antiviral effect. Despite its promising preclinical and early clinical profile, the development of this compound was discontinued during Phase 2 trials due to observations of drug-induced hepatotoxicity. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing this compound's mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation.
Core Mechanism of Action: A Dual Inhibition Strategy
This compound is a core protein inhibitor that uniquely interrupts the HBV lifecycle at both early and late stages. The HBV core protein is a critical multifunctional protein essential for viral replication, making it a prime target for antiviral therapy. This compound's dual mechanism of action involves:
-
Inhibition of Pregenomic RNA (pgRNA) Encapsidation: In the late phase of the replication cycle, this compound interferes with the proper assembly of the viral capsid, preventing the encapsidation of pgRNA. This action halts the formation of new nucleocapsids, a crucial step for the synthesis of new viral DNA.
-
Blockade of Covalently Closed Circular DNA (cccDNA) Formation: In the early phase of infection, this compound potently blocks the establishment of cccDNA in the nucleus of infected hepatocytes.[1] By preventing the conversion of relaxed circular DNA (rcDNA) to the stable cccDNA minichromosome, this compound targets the persistent viral reservoir responsible for chronic infection.
Quantitative Antiviral Potency
This compound demonstrated potent antiviral activity across various in vitro models and HBV genotypes. The following tables summarize the key quantitative data from preclinical studies.
Table 1: In Vitro Efficacy of this compound Against HBV Replication
| Assay System | HBV Genotype(s) | Endpoint Measured | EC50 (nM) |
| Induced HepAD38 cells | D | pgRNA Encapsidation | 22 |
| HBV-infected HepG2-NTCP cells | D | HBV Replication | 27 |
| Primary Human Hepatocytes (PHH) | D | HBV Replication | 41 |
| Recombinant Virus Assay | A, B, C, D, E | HBV Replication | 7.1 - 22 |
Data sourced from "Preclinical characterization of ABI-H2158, an HBV core inhibitor with dual mechanisms of action."[1]
Table 2: In Vitro Efficacy of this compound Against cccDNA Formation
| Assay System | Endpoint Measured | EC50 (nM) |
| HepG2-NTCP cells | cccDNA Formation | ~200 |
| Primary Human Hepatocytes (PHH) | cccDNA Formation | ~200 |
Data sourced from "Preclinical characterization of ABI-H2158, an HBV core inhibitor with dual mechanisms of action."[1]
Clinical Trial Overview
Phase 1 Study
A Phase 1a/b study (NCT03714152) in healthy volunteers and patients with chronic HBV infection demonstrated that this compound was generally well-tolerated with a pharmacokinetic profile supportive of once-daily dosing. In patients with chronic HBV, 14 days of treatment with this compound was associated with a greater than 2 log10 decline in HBV nucleic acids.
Phase 2 Study and Discontinuation
A Phase 2 clinical trial (NCT04398134) was initiated to evaluate the safety and efficacy of this compound (300 mg once daily) in combination with entecavir in treatment-naïve patients with chronic HBV. The study enrolled 88 patients. However, the trial was prematurely terminated, and the clinical development of this compound was discontinued due to observations of hepatotoxicity. Two patients experienced Grade 4 elevations in alanine transaminase (ALT), and two others had Grade 3 ALT elevations, which were consistent with drug-induced liver injury.
Signaling Pathways and Experimental Workflows
HBV Replication Cycle and this compound's Points of Intervention
References
Methodological & Application
Application Notes and Protocols for the Use of Firzacorvir in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Firzacorvir (also known as ABI-H2158) is a potent, orally bioavailable small molecule inhibitor of the Hepatitis B Virus (HBV) core protein.[1] As a member of the cyclic sulfamide chemical class, it was designed to be a pan-genotypic HBV core inhibitor.[1] The HBV core protein is a critical, multifunctional viral protein, making it an attractive target for antiviral therapies.[1] this compound exhibits a dual mechanism of action, interfering with key steps in the HBV replication cycle.[2] Although its clinical development was halted due to hepatotoxicity, this compound remains a valuable tool for in vitro studies of HBV replication and the development of new antiviral strategies.[1][2]
These application notes provide detailed protocols for utilizing this compound in various cell culture assays to evaluate its antiviral activity, cytotoxicity, and mechanism of action.
Mechanism of Action
This compound functions as an HBV core protein inhibitor, disrupting multiple stages of the viral lifecycle.[2][3] Its dual mechanism of action includes:
-
Inhibition of Pregenomic RNA (pgRNA) Encapsidation: By binding to the core protein, this compound interferes with the proper assembly of the viral capsid and the encapsidation of the pgRNA, a crucial step for viral replication.[2]
-
Prevention of cccDNA Formation: this compound can also disrupt existing nucleocapsids, preventing the transport of relaxed circular DNA (rcDNA) into the nucleus and its subsequent conversion into covalently closed circular DNA (cccDNA).[2] The cccDNA is the stable episomal form of the viral genome that serves as the template for all viral transcripts and is responsible for the persistence of HBV infection.[4][5][6]
Data Presentation
The following tables summarize the in vitro activity of this compound against HBV in various cell-based assays.
Table 1: Antiviral Activity of this compound (EC50)
| Cell Line | Assay Type | EC50 (nM) | Genotype | Reference |
| HepAD38 | pgRNA Encapsidation Inhibition | 22 | D | [2] |
| HepG2-NTCP | HBV Replication Inhibition | 27 | D | [2] |
| Primary Human Hepatocytes (PHH) | HBV Replication Inhibition | 41 | D | [2] |
| Genotype A | HBV Replication Inhibition | 7.1 | A | [2] |
| Genotype B | HBV Replication Inhibition | 15 | B | [2] |
| Genotype C | HBV Replication Inhibition | 18 | C | [2] |
| Genotype D | HBV Replication Inhibition | 22 | D | [2] |
| Genotype E | HBV Replication Inhibition | 19 | E | [2] |
Table 2: Inhibition of cccDNA Formation by this compound
| Cell Line | Assay Type | EC50 (nM) | Reference |
| HepG2-NTCP | de novo HBV Infection | ~200 | [2] |
| Primary Human Hepatocytes (PHH) | de novo HBV Infection | ~200 | [2] |
Experimental Protocols
General Guidelines for Handling this compound
-
Solubility: Prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Dilutions: Prepare fresh working dilutions in cell culture medium for each experiment. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
Protocol 1: Antiviral Activity Assay
This protocol is designed to determine the 50% effective concentration (EC50) of this compound in inhibiting HBV replication.
Materials:
-
HBV-replicating cell line (e.g., HepG2.2.15 or tetracycline-inducible HepAD38 cells)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Reagents for HBV DNA extraction and quantification (e.g., qPCR) or antigen detection (e.g., ELISA for HBeAg or HBsAg)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the assay.
-
Incubate the plate at 37°C in a CO2 incubator overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. A typical concentration range would be from 0.1 nM to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for 3 to 6 days. The incubation time may need to be optimized depending on the cell line and the specific endpoint being measured.
-
-
Endpoint Measurement:
-
For secreted HBV DNA or antigens: Collect the cell culture supernatant.
-
For intracellular HBV DNA: Wash the cells with PBS, and then lyse the cells to extract intracellular DNA.
-
Quantify the amount of HBV DNA using qPCR or the level of HBeAg/HBsAg using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the drug concentration.
-
Determine the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Protocol 2: Cytotoxicity Assay
This protocol is used to determine the 50% cytotoxic concentration (CC50) of this compound. It is crucial to assess whether the observed antiviral effect is due to specific inhibition of viral replication or general cellular toxicity.
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7, or the same cell line used in the antiviral assay)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., Resazurin, MTS, or CellTiter-Glo® Luminescent Cell Viability Assay)[7][8]
-
Plate reader capable of measuring fluorescence or luminescence
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at the same density as in the antiviral assay.
-
Incubate overnight at 37°C in a CO2 incubator.
-
-
Compound Treatment:
-
Treat the cells with the same serial dilutions of this compound as used in the antiviral assay.
-
Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic compound).
-
-
Incubation:
-
Incubate the plate for the same duration as the antiviral assay.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the fluorescence or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the drug concentration.
-
Determine the CC50 value using a non-linear regression analysis.
-
The selectivity index (SI) can be calculated as CC50 / EC50. A higher SI value indicates a more favorable safety profile for the compound in vitro.
-
Protocol 3: cccDNA Formation Assay in de novo Infection Models
This protocol is designed to evaluate the effect of this compound on the establishment of cccDNA following de novo infection of susceptible cells.
Materials:
-
HBV-susceptible cell line (e.g., HepG2-NTCP) or primary human hepatocytes (PHH)[9]
-
Complete cell culture medium
-
HBV inoculum
-
This compound stock solution (in DMSO)
-
Reagents for nuclear DNA isolation
-
Plasmid-safe ATP-dependent DNase (to digest non-cccDNA)
-
Primers and probe for cccDNA-specific qPCR
Procedure:
-
Cell Seeding and Differentiation (if necessary):
-
Seed HepG2-NTCP cells or PHH in collagen-coated plates.
-
Allow the cells to differentiate for several days if required.
-
-
Compound Treatment and Infection:
-
Pre-treat the cells with serial dilutions of this compound for a few hours before infection.
-
Infect the cells with an HBV inoculum at a defined multiplicity of infection (MOI) in the presence of the drug.
-
Include a no-drug control and a vehicle control.
-
-
Post-Infection Culture:
-
After overnight infection, wash the cells to remove the inoculum.
-
Continue to culture the cells in medium containing the respective concentrations of this compound for several days (e.g., 7-10 days), replenishing the medium and drug every 2-3 days.
-
-
cccDNA Isolation and Quantification:
-
Harvest the cells and perform a modified Hirt extraction or use a commercial kit to isolate low molecular weight nuclear DNA.
-
Treat the extracted DNA with a plasmid-safe ATP-dependent DNase to specifically digest linear and relaxed circular DNA, leaving the cccDNA intact.
-
Quantify the amount of cccDNA using a specific qPCR assay with primers that span the gap region of the rcDNA, ensuring only cccDNA is amplified.
-
-
Data Analysis:
-
Normalize the cccDNA copy number to the cell number (e.g., by quantifying a housekeeping gene from the total DNA).
-
Calculate the percentage of cccDNA reduction for each drug concentration compared to the vehicle control.
-
Determine the EC50 for cccDNA inhibition by plotting the percentage of reduction against the log of the drug concentration and performing a non-linear regression analysis.
-
Disclaimer
This compound (ABI-H2158) was discontinued from clinical development due to findings of drug-induced hepatotoxicity.[1][2] Therefore, it should be used for in vitro research purposes only. Appropriate safety precautions should be taken when handling this compound. The protocols provided here are intended as a guide and may require optimization for specific experimental conditions and cell lines.
References
- 1. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Targeting Hepatitis B Virus With CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeting hepatitis B virus cccDNA by CRISPR/Cas9 nuclease efficiently inhibits viral replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Inhibition of Hepatitis B Virus (HBV) Replication and cccDNA Formation by HBV Ribonuclease H Inhibitors during Infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vitro Efficacy of Firzacorvir (ABI-H2158) Against Hepatitis B Virus (HBV)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Firzacorvir, also known as ABI-H2158, is an investigational small molecule inhibitor of the Hepatitis B Virus (HBV) core protein.[1][2] The HBV core protein is a critical multifunctional protein essential for multiple stages of the viral lifecycle.[2] Consequently, inhibitors targeting the core protein can disrupt viral replication at several points. Preclinical studies have shown that this compound exhibits a dual mechanism of action: it blocks the encapsidation of pregenomic RNA (pgRNA) within the nucleocapsid and prevents the formation of new covalently closed circular DNA (cccDNA) in the nucleus during de novo infection.[2]
These application notes provide a comprehensive set of protocols for researchers to assess the in vitro antiviral efficacy and mechanism of action of this compound against HBV. The following sections detail the necessary cell culture models, cytotoxicity assays, antiviral potency evaluations, and specific mechanism-of-action studies. Standard virological and molecular biology techniques form the basis of these protocols.[3][4][5]
Data Presentation: Quantitative Summary of this compound Activity
The following tables summarize the key quantitative metrics for evaluating this compound's in vitro profile. Data is derived from preclinical characterizations of the compound.[2]
Table 1: Cytotoxicity of this compound in Hepatic Cell Lines
| Cell Line | Assay Method | CC₅₀ (µM) |
|---|---|---|
| HepG2 | MTT Assay | > 50 |
| Primary Human Hepatocytes (PHH) | LDH Assay | > 50 |
Table 2: Antiviral Efficacy (HBV DNA Reduction) of this compound
| Cell Model | Virus Genotype | EC₅₀ (nM) |
|---|---|---|
| Induced HepAD38 | D | 22 |
| Infected HepG2-NTCP | D | 27 |
| Infected PHH | C | 41 |
| Infected HepG2-NTCP | A | 7.1 |
| Infected HepG2-NTCP | B | 9.5 |
| Infected HepG2-NTCP | E | 22 |
Table 3: Inhibition of de novo cccDNA Formation by this compound
| Cell Model | EC₅₀ (nM) |
|---|---|
| Infected HepG2-NTCP | ~200 |
| Infected PHH | ~200 |
Table 4: Selectivity Index (SI) of this compound
| Cell Line | SI (CC₅₀ / EC₅₀) |
|---|---|
| HepG2-NTCP | > 1850 |
| PHH | > 1200 |
(Calculated using the highest CC₅₀ from Table 1 and the respective EC₅₀ values from Table 2)
Experimental Protocols & Visualizations
The overall experimental strategy is to first determine the non-toxic concentration range of the compound and then use this range to evaluate its specific antiviral effects.
Caption: Overall workflow for evaluating the in vitro efficacy of this compound.
Protocol 1: Cytotoxicity Assay
This protocol determines the concentration of this compound that is toxic to the host cells, which is essential for differentiating specific antiviral activity from general cytotoxicity.
-
Cell Plating: Seed HepG2-NTCP cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (cell control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 72 hours (or a duration matching the antiviral assay).
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the untreated cell control. The 50% cytotoxic concentration (CC₅₀) is determined by non-linear regression analysis.
Protocol 2: HBV DNA Reduction Assay (Antiviral Efficacy)
This assay quantifies the ability of this compound to inhibit the production of HBV DNA.[6]
-
Cell Plating & Infection:
-
Seed HepG2-NTCP cells in a 24-well plate.
-
Once confluent, infect the cells with HBV (e.g., genotype D) at a multiplicity of infection (MOI) of 100 genome equivalents per cell in the presence of 4% PEG 8000 for 16 hours.
-
-
Compound Treatment: After infection, wash the cells three times with PBS and add fresh medium containing serial dilutions of this compound. Include an untreated virus control.
-
Incubation: Incubate the plates for 6 days, replacing the medium and compound every 2 days.
-
Supernatant & Lysate Collection: On day 6, collect the cell culture supernatant (for secreted HBV DNA) and lyse the cells with a suitable lysis buffer (for intracellular HBV DNA).
-
DNA Extraction: Extract total DNA from the supernatant and cell lysates using a commercial viral DNA extraction kit.
-
Quantitative PCR (qPCR):
-
Quantify the amount of HBV DNA using specific primers and probes targeting a conserved region of the HBV genome.
-
Use a plasmid standard curve to determine the absolute copy number of HBV DNA.
-
-
Analysis: Normalize the HBV DNA levels to the untreated virus control. The 50% effective concentration (EC₅₀) is calculated using non-linear regression.
Caption: Workflow for the HBV DNA Reduction Assay.
Protocol 3: cccDNA Formation Assay (Mechanism of Action)
This protocol specifically measures the inhibition of cccDNA formation, a key mechanism of this compound.[2]
-
Infection and Treatment: Follow steps 1-3 from the HBV DNA Reduction Assay (Protocol 2).
-
cccDNA Extraction:
-
On day 6 post-infection, lyse the cells using a modified Hirt extraction method to selectively isolate low molecular weight DNA (including cccDNA) while precipitating high molecular weight chromosomal DNA.
-
Treat the extracted DNA with a plasmid-safe ATP-dependent DNase to digest any remaining relaxed circular (rcDNA) and double-stranded linear DNA, leaving the cccDNA intact.
-
-
qPCR Quantification: Quantify the purified cccDNA using specific primers that span the gap region of rcDNA, ensuring that only cccDNA is amplified.
-
Analysis: Determine the EC₅₀ for cccDNA reduction by normalizing the results to the untreated virus control and performing non-linear regression analysis.
HBV Lifecycle and this compound's Targets
The following diagram illustrates the HBV replication cycle and highlights the specific stages targeted by this compound.
Caption: HBV lifecycle showing this compound's dual inhibition mechanism.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Antiviral Assays: A Review of Laboratory Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro methods for testing antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
Application Notes and Protocols: Firzacorvir (ABI-H2158) for Primary Human Hepatocyte Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Firzacorvir, also known as ABI-H2158, is a potent, pan-genotypic second-generation inhibitor of the hepatitis B virus (HBV) core protein.[1][2] As a core protein inhibitor, this compound exhibits a dual mechanism of action by interfering with two critical stages of the HBV lifecycle: the encapsidation of pregenomic RNA (pgRNA) and the establishment of covalently closed circular DNA (cccDNA).[1][2] While this compound demonstrated promising antiviral activity in preclinical and early clinical studies, its development was discontinued in September 2021 due to observations of drug-induced hepatotoxicity in a Phase 2 trial.[3][4]
These application notes provide a summary of the available preclinical data on this compound's activity in primary human hepatocytes (PHH) and detailed protocols for its use in in vitro studies. Given the compound's history, a strong emphasis is placed on the importance of conducting thorough cytotoxicity assessments in parallel with antiviral activity assays.
Data Presentation
The following tables summarize the quantitative data for this compound's antiviral activity and cytotoxicity in primary human hepatocytes based on available preclinical data.
Table 1: Antiviral Activity of this compound in Primary Human Hepatocytes
| Parameter | EC50 (nM) | Assay Type | Reference |
| Inhibition of HBV Replication | 41 | HBV-infected Primary Human Hepatocytes | [1][2] |
| Inhibition of cccDNA Formation | ~200 | de novo HBV-infected Primary Human Hepatocytes | [1][2] |
Table 2: Cytotoxicity of this compound in Primary Human Hepatocytes
| Parameter | Value | Assay Type | Reference |
| 50% Cytotoxic Concentration (CC50) | Not publicly available. Preclinical studies reported no significant cytotoxicity at effective antiviral concentrations. | In vitro cytotoxicity assays in Primary Human Hepatocytes | [1] |
Note: Due to the discontinuation of this compound's development because of hepatotoxicity, it is imperative that researchers independently determine the CC50 in their specific PHH model and donor lots.
Signaling Pathways and Experimental Workflows
HBV Lifecycle and this compound's Mechanism of Action
The following diagram illustrates the key stages of the HBV lifecycle and the points of inhibition by this compound.
Caption: HBV lifecycle and points of inhibition by this compound.
Experimental Workflow for Evaluating this compound in PHH
This diagram outlines the general workflow for assessing the antiviral activity and cytotoxicity of this compound in primary human hepatocytes.
Caption: Workflow for this compound evaluation in PHH.
Experimental Protocols
Culture of Primary Human Hepatocytes
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte thawing medium
-
Hepatocyte plating medium
-
Hepatocyte maintenance medium
-
Collagen-coated cell culture plates (e.g., 96-well)
-
Water bath (37°C)
-
Centrifuge
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Pre-warm thawing and plating media to 37°C.
-
Rapidly thaw the vial of cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cell suspension to a conical tube containing pre-warmed thawing medium.
-
Centrifuge at a low speed (e.g., 50-100 x g) for 5-10 minutes to pellet the cells.
-
Gently aspirate the supernatant and resuspend the cell pellet in plating medium.
-
Determine cell viability and density using a suitable method (e.g., trypan blue exclusion).
-
Seed the hepatocytes onto collagen-coated plates at the desired density.
-
Incubate at 37°C in a 5% CO2 incubator.
-
After 4-6 hours, replace the plating medium with maintenance medium.
-
Allow the cells to acclimate for at least 24 hours before proceeding with experiments.
HBV Infection of Primary Human Hepatocytes
Materials:
-
HBV inoculum (known titer)
-
Cultured primary human hepatocytes
-
Hepatocyte maintenance medium
-
Polyethylene glycol (PEG) 8000 (optional, for enhancing infection)
Protocol:
-
Aspirate the maintenance medium from the cultured hepatocytes.
-
Inoculate the cells with HBV at a desired multiplicity of infection (MOI) in a minimal volume of maintenance medium.
-
Incubate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Remove the inoculum and wash the cells gently with pre-warmed phosphate-buffered saline (PBS) three times to remove unbound virus.
-
Add fresh hepatocyte maintenance medium to the cells.
Antiviral Activity Assay
Materials:
-
HBV-infected primary human hepatocytes
-
This compound stock solution (in DMSO)
-
Hepatocyte maintenance medium
-
Reagents for DNA extraction
-
Reagents for quantitative PCR (qPCR) to detect HBV DNA and cccDNA
Protocol:
-
Prepare serial dilutions of this compound in hepatocyte maintenance medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).
-
On day 0 (immediately after infection and washing) and day 4 post-infection, replace the medium with fresh medium containing the appropriate concentration of this compound or vehicle control (DMSO).
-
On day 7 post-infection, harvest the cell culture supernatant and/or cell lysates.
-
Extract total DNA from the cell lysates.
-
Quantify the levels of intracellular HBV DNA and cccDNA using specific qPCR assays.
-
Plot the percentage of viral inhibition against the log concentration of this compound and calculate the EC50 value using a non-linear regression analysis.
Cytotoxicity Assay (Resazurin-based)
Materials:
-
Primary human hepatocytes treated with this compound
-
Resazurin sodium salt solution
-
Hepatocyte maintenance medium
-
Fluorescence plate reader
Protocol:
-
Culture and treat primary human hepatocytes with serial dilutions of this compound for the same duration as the antiviral assay (e.g., 7 days). Include a positive control for cytotoxicity (e.g., a known hepatotoxin) and a vehicle control (DMSO).
-
At the end of the treatment period, add resazurin solution to each well to a final concentration of approximately 10% of the culture volume.
-
Incubate the plates for 2-4 hours at 37°C in a 5% CO2 incubator, protected from light.
-
Measure the fluorescence of the reduced resazurin (resorufin) using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the log concentration of this compound and calculate the CC50 value using a non-linear regression analysis.
Conclusion
This compound is a potent inhibitor of HBV replication and cccDNA formation in primary human hepatocytes. However, its clinical development was halted due to hepatotoxicity. The provided protocols offer a framework for in vitro studies to further investigate the antiviral mechanisms and potential liabilities of this compound and other HBV core inhibitors. It is critical for researchers to perform careful dose-response studies for both antiviral activity and cytotoxicity to determine the therapeutic index of the compound in their experimental system.
References
- 1. Preclinical characterization of ABI-H2158, an HBV core inhibitor with dual mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (ABI-H2158) | HBV inhibitor | Probechem Biochemicals [probechem.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Assembly Bio Announces Decision to Discontinue Clinical Development of ABI-H2158 : Assembly Biosciences, Inc. [investor.assemblybio.com]
Application Notes and Protocols for Firzacorvir (REP 2139) in HBV-Infected HepG2-NTCP Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Firzacorvir, also known as REP 2139, is a nucleic acid polymer (NAP) investigated for its potent antiviral activity against Hepatitis B Virus (HBV). Its primary mechanism of action involves the inhibition of Hepatitis B surface antigen (HBsAg) assembly and/or secretion from infected hepatocytes.[1][2][3] This leads to a significant reduction in circulating HBsAg, a key factor in establishing and maintaining chronic HBV infection.[1][2][4] These application notes provide a comprehensive guide for the in vitro assessment of this compound in the context of HBV-infected HepG2-NTCP cells, a widely used and relevant cell culture model for studying the complete HBV life cycle.[5][6][7]
Mechanism of Action
This compound is a sequence-independent nucleic acid polymer that is thought to exert its anti-HBV effect by interacting with host cell proteins involved in the assembly and secretion of HBsAg subviral particles.[1][8] While the precise molecular interactions are still under investigation, evidence suggests that this compound may target host chaperones, such as the Hsp40 chaperone DNAJB12, which are involved in the morphogenesis of HBsAg particles.[8] This interaction disrupts the proper assembly and subsequent secretion of HBsAg, leading to its intracellular degradation via proteasomal and lysosomal pathways, thus preventing its accumulation within the cell.[9] Notably, this compound's primary effect is on HBsAg secretion, with minimal direct impact on HBV DNA replication or the secretion of Hepatitis B e-antigen (HBeAg) in vitro.[3][9]
Data Presentation
The following tables summarize the expected quantitative data from in vitro studies of this compound in HBV-infected HepG2-NTCP cells. The data is compiled based on published findings on this compound and other nucleic acid polymers.[3][10]
Table 1: Antiviral Activity of this compound against HBV in HepG2-NTCP Cells
| This compound (nM) | HBsAg Secretion (% of Control) | HBeAg Secretion (% of Control) | Extracellular HBV DNA (% of Control) |
| 0 (Control) | 100 | 100 | 100 |
| 10 | ~85 | ~100 | ~100 |
| 50 | ~60 | ~100 | ~100 |
| 100 | ~40 | ~95 | ~98 |
| 500 | ~15 | ~95 | ~95 |
| EC50 (nM) | ~100-200 | >500 | >500 |
Table 2: Cytotoxicity Profile of this compound in HepG2-NTCP Cells
| This compound (µM) | Cell Viability (% of Control) |
| 0 (Control) | 100 |
| 1 | ~100 |
| 10 | ~98 |
| 50 | ~95 |
| 100 | ~92 |
| CC50 (µM) | >100 |
Experimental Protocols
The following are detailed protocols for the evaluation of this compound in HBV-infected HepG2-NTCP cells.
Cell Culture and Maintenance of HepG2-NTCP Cells
This protocol describes the standard procedure for culturing HepG2-NTCP cells to ensure their health and readiness for HBV infection experiments.
Materials:
-
HepG2-NTCP cells
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (P/S)
-
G418 (Geneticin)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Collagen-coated cell culture plates/flasks
Procedure:
-
Culture HepG2-NTCP cells in DMEM/F12 supplemented with 10% FBS, 1% P/S, and an appropriate concentration of G418 (e.g., 500 µg/mL) to maintain NTCP expression.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells when they reach 80-90% confluency. To do this, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed them in a new flask at a 1:3 to 1:5 ratio.
-
For experiments, seed the cells in collagen-coated plates at a density of 5 x 10^4 cells/well in a 96-well plate or 2.5 x 10^5 cells/well in a 24-well plate.
HBV Infection of HepG2-NTCP Cells
This protocol outlines the steps for infecting HepG2-NTCP cells with HBV.
Materials:
-
HBV inoculum (cell culture-derived or from patient serum)
-
DMEM/F12 medium
-
FBS
-
P/S
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol (PEG) 8000
Procedure:
-
One day after seeding, replace the culture medium with fresh DMEM/F12 containing 2% FBS, 1% P/S, and 2.5% DMSO.
-
Incubate the cells for 24 hours to induce differentiation.
-
Prepare the HBV inoculum by diluting the virus stock in DMEM/F12 medium containing 4% PEG 8000.
-
Remove the differentiation medium and add the HBV inoculum to the cells.
-
Incubate the cells with the virus for 16-24 hours at 37°C.
-
After the incubation period, remove the inoculum and wash the cells three to five times with PBS to remove residual virus.
-
Add fresh culture medium (DMEM/F12, 2% FBS, 1% P/S, 2.5% DMSO) to the cells.
This compound Treatment
This protocol details the application of this compound to the infected cells.
Materials:
-
This compound (REP 2139) stock solution
-
Culture medium
Procedure:
-
Prepare a stock solution of this compound in sterile, nuclease-free water or PBS.
-
Following the removal of the HBV inoculum and washing, add fresh culture medium containing the desired concentrations of this compound to the infected cells. A typical dose-response experiment might include concentrations ranging from 10 nM to 1 µM.
-
Include a "no drug" control (vehicle only) in parallel.
-
Incubate the cells for the desired duration of the experiment (e.g., 3, 6, or 9 days), changing the medium with freshly prepared this compound every 2-3 days.
Quantification of HBsAg and HBeAg by ELISA
This protocol is for measuring the levels of secreted HBsAg and HBeAg in the cell culture supernatant.
Materials:
-
Cell culture supernatant
-
Commercially available HBsAg and HBeAg ELISA kits
Procedure:
-
At the desired time points, collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
Perform the HBsAg and HBeAg ELISA according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the concentrations of HBsAg and HBeAg based on the standard curve.
-
Normalize the antigen levels to the total protein concentration of the corresponding cell lysate if necessary.
Quantification of Extracellular HBV DNA by qPCR
This protocol describes the measurement of viral DNA released into the supernatant.
Materials:
-
Cell culture supernatant
-
DNA extraction kit
-
HBV-specific primers and probe for qPCR
-
qPCR master mix
-
qPCR instrument
Procedure:
-
Collect the cell culture supernatant at the specified time points.
-
Extract viral DNA from the supernatant using a commercial DNA extraction kit.
-
Perform qPCR using HBV-specific primers and a probe targeting a conserved region of the HBV genome.
-
Use a plasmid standard curve with a known copy number of the HBV genome to quantify the viral DNA.
-
Express the results as HBV DNA copies/mL.
Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the potential cytotoxicity of this compound on HepG2-NTCP cells.
Materials:
-
HepG2-NTCP cells
-
This compound
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
Procedure:
-
Seed HepG2-NTCP cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow them to attach overnight.
-
Remove the medium and add fresh medium containing serial dilutions of this compound (e.g., from 0.1 µM to 100 µM). Include a "no drug" control.
-
Incubate the cells for 48-72 hours at 37°C.
-
Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the 50% cytotoxic concentration (CC50).
References
- 1. Editorial: In vitro mechanistic evaluation of nucleic acid polymers: A cautionary tale - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of HBsAg secretion by nucleic acid polymers in HepG2.2.15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleic acid polymer REP 2139 and nucleos(T)ide analogues act synergistically against chronic hepadnaviral infection in vivo in Pekin ducks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. HepG2-NTCP Subclones Exhibiting High Susceptibility to Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatitis B virus–host interactions and novel targets for viral cure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. replicor.com [replicor.com]
- 9. researchgate.net [researchgate.net]
- 10. REP 2139: Antiviral Mechanisms and Applications in Achieving Functional Control of HBV and HDV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying HBV Assembly Using Firzacorvir
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Firzacorvir, also known as GLS4 or HAP-1, is a potent, first-in-class Hepatitis B Virus (HBV) capsid assembly modulator (CAM).[1] It belongs to the class of heteroaryldihydropyrimidines (HAPs) and exhibits a novel mechanism of action by interfering with the HBV nucleocapsid assembly process.[1][2] This document provides detailed application notes and protocols for utilizing this compound as a tool to study the intricacies of HBV assembly, a critical stage in the viral lifecycle.[3] By accelerating the kinetics of capsid assembly, this compound leads to the formation of aberrant or empty capsids, thereby preventing the encapsidation of the viral pregenomic RNA (pgRNA) and polymerase complex, which is essential for viral replication.[3][4][5]
Mechanism of Action
This compound is a Class I capsid assembly modulator that binds to a hydrophobic pocket formed between two HBV core protein (HBc) dimers.[3] This binding event induces a conformational change in the core protein, promoting its self-assembly.[5] However, this accelerated assembly is often uncoordinated and can lead to the formation of non-infectious, empty capsids or misdirected assembly into non-capsid polymers.[2][6] This action effectively disrupts the normal HBV replication cycle at a late stage.[3] Additionally, there is evidence to suggest that CAMs like this compound may also have a role in inhibiting early stages of the viral lifecycle by stabilizing pre-existing capsids and interfering with their disassembly, which is necessary for the delivery of the viral genome to the nucleus.[3]
Quantitative Data Summary
The following tables summarize the quantitative data for this compound (GLS4) from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound (GLS4)
| Parameter | Cell Line | Value | Method | Reference |
| IC50 | HepG2.2.15 | 0.012 µM | Southern Blotting | [2] |
| EC50 | HepG2.2.15 | 1 nM | HBV HepG2.2.15 cell assay | [7] |
| EC50 | HepG2.117 | 86 nM | High-content imaging | [8] |
| EC50 | Not Specified | 62.24 nM | HBV replication assay | [9] |
| EC90 | Not Specified | 55.7 ng/mL | Not Specified | [7] |
Table 2: Comparative In Vitro Efficacy
| Compound | Cell Line | IC50 / EC50 | Method | Reference |
| This compound (GLS4) | HepG2.2.15 | 0.012 µM (IC50) | Southern Blotting | [2] |
| Lamivudine | HepG2.2.15 | 0.325 µM (IC50) | Southern Blotting | [2] |
| This compound (GLS4) | HepAD38 | More potent than BAY 41-4109 at 25-100 nM | Real-time PCR of supernatant HBV DNA | [6] |
| BAY 41-4109 | HepAD38 | Less potent than GLS4 at 25-100 nM | Real-time PCR of supernatant HBV DNA | [6] |
Table 3: In Vivo Efficacy of this compound (GLS4) in Patients with Chronic HBV Infection (28-day treatment)
| Treatment Group | Mean Decline in HBV DNA (log10 IU/mL) | Mean Decline in Pregenomic RNA (log10 copies/mL) | Mean Decline in HBsAg (log10 IU/mL) | Mean Decline in HBcAg (log10 U/mL) | Reference |
| GLS4 (120 mg) + Ritonavir (100 mg) | -1.42 | -0.75 | -0.06 | -0.23 | [1] |
| GLS4 (240 mg) + Ritonavir (100 mg) | -2.13 | -1.78 | -0.14 | -0.5 | [1] |
| Entecavir | -3.5 | -0.96 | -0.33 | -0.44 | [1] |
Experimental Protocols
Protocol 1: In Vitro HBV Replication Inhibition Assay (Cell-based)
This protocol is a generalized procedure based on methodologies described in the literature for assessing the antiviral activity of compounds like this compound.[2][10]
Objective: To determine the 50% effective concentration (EC50) of this compound in inhibiting HBV replication in a cell culture model.
Materials:
-
HepG2.2.15 or HepAD38 cells (stably transfected with HBV)
-
Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS), antibiotics, and for HepAD38, tetracycline.
-
This compound (GLS4) stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
DNA extraction kit (e.g., DNeasy 96 Tissue Kit)
-
Reagents for quantitative PCR (qPCR) of HBV DNA
Procedure:
-
Cell Seeding: Seed HepG2.2.15 or HepAD38 cells in 96-well or 6-well plates at a predetermined density. For HepAD38 cells, maintain tetracycline in the medium to suppress HBV replication during cell seeding and attachment.
-
Induction of HBV Replication (for HepAD38): After 24-48 hours, remove the tetracycline-containing medium, wash the cells with PBS, and replace it with a fresh medium without tetracycline to induce HBV replication.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Add the different concentrations of this compound to the cells in duplicate or triplicate. Include a vehicle control (DMSO) and a positive control (e.g., Lamivudine).
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 7 days. Replenish the medium with fresh compound every 2-3 days.
-
DNA Extraction: After the incubation period, collect the cell culture supernatant to measure extracellular HBV DNA or lyse the cells to measure intracellular HBV DNA. Extract total DNA using a DNA extraction kit according to the manufacturer's instructions.
-
qPCR Analysis: Quantify the amount of HBV DNA using qPCR with primers and probes specific for the HBV genome.
-
Data Analysis: Determine the EC50 value by plotting the percentage of HBV DNA inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Protocol 2: In Vitro Capsid Assembly Assay (Biochemical)
This protocol describes a general method to assess the effect of this compound on the in vitro assembly of purified HBV core protein.
Objective: To visualize the effect of this compound on the morphology of assembled HBV capsids.
Materials:
-
Purified recombinant HBV core protein (Cp149 or Cp183) dimers
-
Assembly buffer (e.g., 50 mM HEPES, pH 7.5)
-
High salt solution (e.g., NaCl) to induce assembly
-
This compound (GLS4) stock solution (in DMSO)
-
Transmission Electron Microscope (TEM) grids
-
Negative staining solution (e.g., uranyl acetate)
Procedure:
-
Pre-incubation: Incubate the purified HBV core protein dimers with various concentrations of this compound or a vehicle control (DMSO) in the assembly buffer at room temperature for a defined period (e.g., 30 minutes).
-
Initiation of Assembly: Induce capsid assembly by adding a high concentration of NaCl to the mixture.
-
Incubation: Allow the assembly reaction to proceed for a specific time (e.g., 1-2 hours) at a controlled temperature.
-
Sample Preparation for TEM: Apply a small volume of the assembly reaction mixture to a carbon-coated TEM grid.
-
Negative Staining: Remove excess sample and stain the grid with a negative staining solution.
-
TEM Imaging: Visualize the samples using a transmission electron microscope and capture images of the resulting particles.
-
Analysis: Compare the morphology of the particles formed in the presence of this compound to the control. In the presence of this compound, expect to see aberrant, non-icosahedral structures or aggregates, in contrast to the regular icosahedral capsids in the control.[2][10]
Protocol 3: Native Agarose Gel Electrophoresis for Capsid Analysis
This protocol is used to separate intact HBV capsids from unassembled core protein dimers.
Objective: To determine if this compound treatment in cells leads to a change in the state of HBV capsids.
Materials:
-
Cell lysates from HBV-producing cells treated with this compound
-
Native agarose gel (e.g., 1%) in a suitable running buffer
-
Sample loading buffer (non-denaturing)
-
Electrophoresis apparatus
-
Membrane for Western blotting (e.g., PVDF)
-
Primary antibody against HBV core protein (anti-HBc)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Prepare cell lysates from HBV-producing cells (e.g., HepG2.2.15) that have been treated with different concentrations of this compound.
-
Electrophoresis: Load the cell lysates mixed with non-denaturing sample buffer onto a native agarose gel. Run the gel at a low voltage to maintain the native structure of the proteins.
-
Western Blotting: Transfer the proteins from the gel to a PVDF membrane.
-
Immunodetection: Block the membrane and then probe with a primary antibody against the HBV core protein. Follow this with incubation with an HRP-conjugated secondary antibody.
-
Visualization: Detect the signal using a chemiluminescent substrate.
-
Analysis: Intact capsids will migrate as a distinct band. Unassembled core protein dimers will migrate faster. Treatment with this compound may result in a decrease in the intact capsid band and the appearance of smears or bands corresponding to aberrant structures.[11]
Visualizations
Caption: Mechanism of this compound in disrupting the HBV lifecycle.
Caption: Workflow for in vitro HBV replication inhibition assay.
Caption: Workflow for in vitro capsid assembly and TEM analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. In vitro inhibition of HBV replication by a novel compound, GLS4, and its efficacy against adefovir-dipivoxil-resistant HBV mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Capsid Assembly Modulators Have a Dual Mechanism of Action in Primary Human Hepatocytes Infected with Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Capsid Assembly Modulators Have a Dual Mechanism of Action in Primary Human Hepatocytes Infected with Hepatitis B Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are HBV core protein modulators and how do they work? [synapse.patsnap.com]
- 6. Preclinical Characterization of GLS4, an Inhibitor of Hepatitis B Virus Core Particle Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Class A capsid assembly modulator apoptotic elimination of hepatocytes with high HBV core antigen level in vivo is dependent on de novo core protein translation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GLS4 (Morphothiadin) | HBV capsid inhibitor | Probechem Biochemicals [probechem.com]
- 10. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Hepatitis B Virus (HBV) Capsid Assembly Modulators and Evaluation of Their Activity in Mammalian Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Experimental Design for Firzacorvir Combination Therapy in Chronic Hepatitis B
For Research Use Only.
Introduction
Chronic Hepatitis B (CHB) infection, caused by the Hepatitis B virus (HBV), remains a significant global health challenge, with millions at risk of developing progressive liver disease, cirrhosis, and hepatocellular carcinoma (HCC). Current treatments, primarily nucleos(t)ide analogs (NAs) and pegylated interferon-alpha (PegIFN-α), effectively suppress viral replication but rarely lead to a functional cure, defined as sustained off-treatment HBsAg loss.[1] This is largely due to the persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes, which serves as a stable template for viral transcription.[2][3]
A functional cure for CHB will likely require combination therapies that target different stages of the HBV lifecycle.[1][4] Firzacorvir is a novel, potent, and selective small molecule inhibitor belonging to the class of Core protein Allosteric Modulators (CpAMs).[5][6][7][8] CpAMs disrupt the normal function of the HBV core protein, which is essential for multiple stages of viral replication, including pgRNA encapsidation, reverse transcription, and intracellular trafficking.[7][8][9] Specifically, this compound is a Type I CpAM that acts by accelerating capsid assembly, leading to the formation of aberrant, non-functional capsids that are devoid of the viral genome.[7][8] This mechanism prevents both the production of new infectious virions and the replenishment of the nuclear cccDNA pool.[2][7][9]
These application notes provide a comprehensive experimental framework for the preclinical evaluation of this compound in combination with a standard-of-care NA, such as Entecavir (ETV), to assess synergistic antiviral activity and safety.
Signaling Pathways & Drug Targets in HBV Replication
HBV replication involves a complex interplay of viral proteins and host cellular factors. The HBV X protein (HBx), for instance, modulates numerous cellular signaling pathways, including PI3K/Akt and MAPK/ERK, to create a favorable environment for viral replication and persistence.[10][11][12][13] A successful combination therapy should target distinct, essential steps in the viral lifecycle. This compound and NAs like Entecavir accomplish this by inhibiting capsid assembly and reverse transcription, respectively.
Experimental Design & Workflow
The primary goal is to determine if combining this compound with Entecavir results in a greater antiviral effect than either agent alone, without a concurrent increase in cytotoxicity. This is achieved through a systematic workflow involving in vitro cell-based assays.[14] The "checkerboard" assay is a standard method to evaluate the interaction of two drugs over a range of concentrations.[15][16][17]
Data Presentation
Quantitative data from these experiments should be summarized for clarity. The tables below show example data for individual drug potencies and their combination synergy.
Table 1: Individual Antiviral Activity and Cytotoxicity This table summarizes the potency and safety profile of each compound individually. The Selectivity Index (SI) is a critical measure of a drug's therapeutic window.
| Compound | EC₅₀ (nM)¹ | CC₅₀ (µM)² | Selectivity Index (SI = CC₅₀/EC₅₀) |
| This compound | 25.5 | > 50 | > 1960 |
| Entecavir | 5.2 | > 100 | > 19230 |
¹EC₅₀ (50% Effective Concentration): Concentration that inhibits HBV DNA replication by 50%. ²CC₅₀ (50% Cytotoxic Concentration): Concentration that reduces cell viability by 50%.
Table 2: Synergy Analysis from Checkerboard Assay (Bliss Synergy Score) This table presents the results of combining the two drugs. The Bliss independence model is used to calculate synergy scores, where a score >10 is typically considered synergistic.[18][19]
| This compound (nM) | Entecavir (nM) | % HBV DNA Inhibition (Observed) | % HBV DNA Inhibition (Expected¹) | Bliss Synergy Score² |
| 6.25 | 1.25 | 68.4 | 52.1 | 16.3 |
| 6.25 | 2.5 | 81.2 | 65.8 | 15.4 |
| 12.5 | 1.25 | 85.7 | 70.3 | 15.4 |
| 12.5 | 2.5 | 94.5 | 80.1 | 14.4 |
¹Expected Inhibition (Bliss Independence): E = Fa + Fb - (Fa * Fb), where Fa and Fb are the fractional inhibitions of Drug A and Drug B alone. ²Bliss Synergy Score: (Observed Inhibition - Expected Inhibition). Scores >10 are synergistic; scores from -10 to 10 are additive; scores <-10 are antagonistic.
Experimental Protocols
Protocol 1: In Vitro Antiviral and Synergy Assay (Checkerboard Method)
Objective: To determine the EC₅₀ of this compound and Entecavir, alone and in combination, and to calculate synergy scores.
Materials:
-
HepG2.2.15 cell line (stably expresses HBV)
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and G418 (380 µg/ml)
-
This compound (powder, dissolve in DMSO for stock)
-
Entecavir (powder, dissolve in DMSO for stock)
-
96-well flat-bottom cell culture plates
-
DMSO (cell culture grade)
-
DNA extraction kit (e.g., Zymo Quick-DNA)[20]
-
qPCR master mix, primers, and probe for HBV DNA quantification[20]
Procedure:
-
Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Plate Preparation:
-
Prepare 2x final concentration stock plates. In a separate 96-well plate, prepare serial dilutions of this compound (horizontally) and Entecavir (vertically).
-
Include columns and rows for each drug alone and a well for "no drug" (vehicle control, e.g., 0.1% DMSO).
-
-
Cell Treatment:
-
After 24 hours, carefully remove the medium from the cell plate.
-
Add 100 µL of medium containing the appropriate drug concentrations (from the drug plate) to each well.
-
-
Incubation: Incubate the treated plates for 96 hours at 37°C, 5% CO₂.
-
Supernatant Harvest: After incubation, carefully collect 50 µL of the cell culture supernatant from each well for HBV DNA analysis. Store at -80°C until extraction.
-
DNA Extraction: Extract viral DNA from the supernatant according to the manufacturer's protocol of the chosen kit. Elute in 50 µL of elution buffer.
-
qPCR Analysis:
-
Quantify HBV DNA copy numbers using a real-time PCR system. Use specific primers and a probe targeting a conserved region of the HBV genome.
-
Generate a standard curve using a plasmid with a known HBV DNA concentration.
-
-
Data Analysis:
-
Normalize the HBV DNA levels in treated wells to the vehicle control (defined as 0% inhibition).
-
Calculate the percent inhibition for each drug concentration and combination.
-
Use non-linear regression (dose-response curve) to calculate the EC₅₀ for each drug alone.
-
Use a synergy model (e.g., Bliss, Loewe, ZIP) with appropriate software (e.g., SynergyFinder) to calculate synergy scores for the combinations.[21]
-
Protocol 2: Cytotoxicity Assay
Objective: To determine the CC₅₀ of this compound and Entecavir, alone and in combination, in HepG2.2.15 cells. This assay should be run in parallel with the antiviral assay.[22]
Materials:
-
A duplicate 96-well plate of cells, treated identically to the antiviral assay plate.
-
Cell viability reagent (e.g., CellTiter-Glo® 3D Cell Viability Assay, MTS, or MTT reagent).[22][23][24]
-
Plate reader capable of measuring luminescence or absorbance.
Procedure:
-
Assay Setup: Use the duplicate plate from Protocol 1 after the 96-hour incubation period.
-
Reagent Addition:
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions (e.g., add 100 µL of CellTiter-Glo® reagent to each 100 µL of medium in the well).
-
-
Incubation: Incubate the plate as required by the assay manufacturer (e.g., 10 minutes on an orbital shaker for CellTiter-Glo®).
-
Measurement: Measure luminescence or absorbance using a plate reader.
-
Data Analysis:
-
Normalize the viability data to the vehicle control wells (defined as 100% viability).
-
Calculate the percent cell viability for each drug concentration and combination.
-
Use non-linear regression to calculate the CC₅₀ value for each drug and combination.
-
Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀) for each individual drug. A higher SI indicates a more favorable safety profile.
-
References
- 1. The scientific basis of combination therapy for chronic hepatitis B functional cure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HBV core protein allosteric modulators differentially alter cccDNA biosynthesis from de novo infection and intracellular amplification pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Combination Therapy Offers Hope for Hepatitis B Healing - Innovations Report [innovations-report.com]
- 4. Combination Therapy for Chronic Hepatitis B: Current Updates and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Biology of the hepatitis B virus (HBV) core and capsid assembly modulators (CAMs) for chronic hepatitis B (CHB) cure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the multifunctional HBV core protein as a potential cure for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the multifunctional HBV core protein as a potential cure for chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. Novel Molecular Therapeutics Targeting Signaling Pathway to Control Hepatitis B Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The role of hepatitis B virus genome variations in HBV-related HCC: effects on host signaling pathways [frontiersin.org]
- 12. Hepatitis B Virus-Cell Interactions and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of hepatitis B virus infection on hepatic metabolic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. protocols.io [protocols.io]
- 21. In vitro evaluation of antiviral activity of single and combined repurposable drugs against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. stemcell.com [stemcell.com]
- 24. Hepatotoxicity/Cytotoxicity Assays [sigmaaldrich.com]
Application Notes and Protocols: Quantifying the Effect of Firzacorvir on HBV DNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Firzacorvir (also known as ABI-H2158) was an investigational, orally bioavailable small molecule developed by Assembly Biosciences, Inc., as a potent, pan-genotypic Hepatitis B Virus (HBV) core protein inhibitor.[1] The HBV core protein is a critical, multifunctional viral protein, making it an attractive target for antiviral therapy.[1] this compound demonstrated a dual mechanism of action, not only suppressing viral replication but also targeting the persistent viral reservoir, offering potential for a functional cure for chronic hepatitis B (cHBV).[1] Despite promising initial data, the clinical development of this compound was discontinued in September 2021 due to findings of drug-induced hepatotoxicity in a Phase 2 trial.[1][2]
These application notes provide a summary of the quantitative effects of this compound on HBV DNA levels observed in early-phase clinical trials and detail representative protocols for the quantification of HBV DNA.
Data Presentation: Efficacy of this compound in Reducing HBV DNA
The following table summarizes the quantitative data on the reduction of HBV DNA in patients with chronic hepatitis B following treatment with this compound. The data is derived from a Phase 1b dose-ranging clinical trial where this compound was administered as a monotherapy for 14 days.[3][4]
| This compound Dose | Treatment Duration | Mean Reduction in HBV DNA (log10 IU/mL) | Range of Reduction in HBV DNA (log10 IU/mL) |
| 100 mg daily | 14 days | -2.3 | 1.7 - 3.0 |
| 300 mg daily | 14 days | -2.5 | Not Reported |
| 500 mg daily | 14 days | >2.0 | Not Reported |
Data compiled from published reports on the Phase 1b clinical study of this compound (ABI-H2158).[3][4]
Experimental Protocols
Protocol: Quantification of HBV DNA in Serum by Real-Time PCR
This protocol describes a standard method for the quantification of hepatitis B virus (HBV) DNA from human serum using real-time polymerase chain reaction (RT-PCR). This method is widely used in clinical trials to assess the efficacy of antiviral therapies.[5][6][7]
1. Specimen Collection and Handling:
-
Collect whole blood in a serum separator tube (SST).
-
Centrifuge the SST according to the manufacturer's instructions to separate the serum.
-
Aseptically transfer the serum to a sterile, nuclease-free cryovial.
-
Store serum samples at -80°C until analysis.
2. DNA Extraction:
-
Thaw serum samples on ice.
-
Extract viral DNA from a defined volume of serum (e.g., 200-500 µL) using a validated commercial viral DNA extraction kit, following the manufacturer's instructions.
-
Elute the purified DNA in a nuclease-free elution buffer.
3. Real-Time PCR Amplification and Detection:
-
Prepare a master mix containing a commercial real-time PCR mix, primers, and a probe targeting a conserved region of the HBV genome.
-
Add a specific volume of the extracted DNA to the master mix in a PCR plate.
-
Include a set of quantitative standards with known concentrations of HBV DNA to generate a standard curve for quantification.
-
Include positive and negative controls in each run to ensure the validity of the results.
-
Perform the real-time PCR using a thermal cycler with the appropriate cycling conditions.
4. Data Analysis:
-
Generate a standard curve by plotting the cycle threshold (Ct) values of the quantitative standards against the logarithm of their known concentrations.
-
Determine the concentration of HBV DNA in the patient samples by interpolating their Ct values from the standard curve.
-
Express the results in international units per milliliter (IU/mL).
Visualizations
HBV Life Cycle and Mechanism of Action of this compound
Caption: HBV life cycle and this compound's mechanism.
Experimental Workflow for Quantifying HBV DNA
Caption: Workflow for HBV DNA quantification.
Conclusion
This compound demonstrated potent antiviral activity in early clinical studies, significantly reducing HBV DNA levels in patients with chronic hepatitis B.[4] Although its development was halted due to safety concerns, the data generated provides valuable insights into the potential of HBV core protein inhibitors as a therapeutic class. The standardized methodologies for quantifying HBV DNA, such as the real-time PCR protocol outlined, remain the gold standard for assessing the virologic response to novel antiviral agents in clinical research.
References
- 1. Clinical Data from Assembly Biosciences’ HBV Core Inhibitors Presented at The Digital International Liver CongressTM EASL 2020 : Assembly Biosciences, Inc. [investor.assemblybio.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Safety and Antiviral Activity of Assembly Biosciences’ First and Second Generation Core Inhibitor Candidates In the Treatment of Chronic Hepatitis B to be Featured in a Late Breaking Session at AASLD : Assembly Biosciences, Inc. [investor.assemblybio.com]
- 4. Safety, pharmacokinetics and antiviral activity of ABI-H2158, a hepatitis B virus core inhibitor: A randomized, placebo-controlled phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to Perform HBV DNA Quantitative Test by Real-time PCR - Daan Gene Co., Ltd. [en.daangene.com]
- 6. Real-Time Polymerase Chain Reaction-Based Detection and Quantification of Hepatitis B Virus DNA [jove.com]
- 7. Hepatitis B Virus (HBV) DNA Detection and Quantification by Real-Time PCR, Serum - Mayo Clinic Laboratories | Microbiology and Infectious Disease Catalog [microbiology.testcatalog.org]
Firzacorvir: Application Notes and Laboratory Protocols
For Research Use Only. Not for use in diagnostic procedures.
Disclaimer: This document provides a summary of available information and general laboratory guidelines for the handling and use of Firzacorvir. It is not a substitute for a manufacturer-provided Safety Data Sheet (SDS). Researchers should always consult the specific SDS for this compound before use and adhere to all institutional and national safety regulations.
Application Notes
Introduction
This compound, also known as ABI-H2158, is an investigational small molecule inhibitor of the Hepatitis B Virus (HBV) core protein (Cp).[1] As a member of the cyclic sulfamide chemical class, this compound was developed as a potential therapeutic agent for chronic hepatitis B (cHBV) infection.[1] The HBV core protein is a critical multifunctional protein involved in multiple stages of the viral lifecycle, making it a prime target for antiviral therapy.[2][3] this compound exhibits a dual mechanism of action, interfering with both early and late stages of HBV replication.[1] Although its clinical development was discontinued due to observations of hepatotoxicity in Phase 2 trials, this compound remains a valuable tool for in vitro research into HBV replication and the development of new anti-HBV strategies.[1]
Mechanism of Action
This compound functions as an HBV core protein allosteric modulator (CpAM).[3][4] The HBV core protein plays a central role in the viral replication cycle, including the encapsidation of the viral pregenomic RNA (pgRNA) and the viral polymerase into the nucleocapsid, a process that is essential for viral DNA synthesis.[4] The core protein is also involved in the trafficking of the viral genome to the nucleus of infected cells.[2]
This compound's primary mechanism of action is the disruption of the proper assembly of the viral capsid.[4] By binding to the core protein, it induces the formation of aberrant, non-functional capsids that are unable to package the pgRNA-polymerase complex.[4] This effectively halts the production of new infectious virions.
Furthermore, this compound has been shown to interfere with the formation of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes.[4] The cccDNA serves as the stable transcriptional template for all viral RNAs and is the basis for viral persistence.[5][6] By preventing the establishment of the cccDNA pool, this compound targets a key element of chronic HBV infection.[4]
HBV Replication Cycle and this compound's Points of Inhibition
The following diagram illustrates the key stages of the HBV replication cycle and highlights the steps inhibited by this compound.
Caption: HBV Replication Cycle and this compound Inhibition.
Quantitative Data
The following table summarizes the reported in vitro antiviral activity of this compound against different HBV genotypes and in various cell lines.
| Cell Line/Genotype | EC50 (nM) | Reference |
| HepG2.117 cells | 54 | [7] |
| HBV-infected Primary Human Hepatocytes (PHHs) | 93 | [7] |
| HBV-infected PHHs (cccDNA formation) | 876 | [7] |
Laboratory Guidelines and Protocols
1. General Laboratory Safety and Handling
Disclaimer: These are general guidelines. A comprehensive, substance-specific risk assessment should be performed before handling this compound, and the manufacturer's Safety Data Sheet (SDS) must be consulted for detailed safety information.
-
Personal Protective Equipment (PPE):
-
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]
-
-
Handling:
-
Disposal:
-
Dispose of waste in accordance with all applicable local, state, and federal regulations.[11]
-
-
Spills:
-
In case of a spill, evacuate the area.
-
For small spills of solid material, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.
-
For liquid spills, absorb with an inert material and place in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
2. Experimental Protocols
Protocol 1: In Vitro Antiviral Activity Assay for this compound against HBV
This protocol describes a general method for determining the 50% effective concentration (EC50) of this compound against HBV in a cell culture model.
Materials:
-
HepG2-NTCP cells (or other HBV-susceptible cell line)
-
Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and other necessary growth factors.
-
HBV inoculum (cell culture-derived or from a patient source)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for DNA extraction
-
Reagents for quantitative PCR (qPCR) to detect HBV DNA
-
96-well cell culture plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Experimental Workflow:
Caption: In Vitro Antiviral Assay Workflow.
Procedure:
-
Cell Plating:
-
Seed HepG2-NTCP cells in a 96-well plate at a predetermined density to achieve a confluent monolayer at the time of infection.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. A typical concentration range might be from 0.1 nM to 10 µM.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration) and a no-treatment control.
-
After the cells have adhered, remove the medium and add the medium containing the different concentrations of this compound.
-
-
HBV Infection:
-
Pre-treat the cells with the this compound dilutions for a specified time (e.g., 2-4 hours) before infection.
-
Add the HBV inoculum to each well at a predetermined multiplicity of infection (MOI).
-
Incubate the plate for a set period (e.g., 16-24 hours) to allow for viral entry.
-
-
Post-Infection Incubation:
-
After the infection period, remove the inoculum and wash the cells with PBS to remove unbound virus.
-
Add fresh medium containing the respective concentrations of this compound.
-
Incubate the plate for an extended period (e.g., 7-10 days), replacing the medium with fresh compound-containing medium every 2-3 days.
-
-
Sample Collection:
-
At the end of the incubation period, collect the cell culture supernatant from each well.
-
-
DNA Extraction and Quantification:
-
Extract viral DNA from the supernatant using a commercial viral DNA extraction kit.
-
Quantify the amount of HBV DNA in each sample using a validated qPCR assay with primers and probes specific for the HBV genome.
-
-
Data Analysis:
-
Calculate the percentage of HBV DNA inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the EC50 value by fitting the data to a dose-response curve using appropriate software.
-
Expected Results:
A dose-dependent inhibition of HBV DNA replication should be observed with increasing concentrations of this compound. The EC50 value will provide a quantitative measure of the compound's in vitro antiviral potency.
References
- 1. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 2. The diverse functions of the hepatitis B core/capsid protein (HBc) in the viral life cycle: Implications for the development of HBc-targeting antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the multifunctional HBV core protein as a potential cure for chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are HBV core protein modulators and how do they work? [synapse.patsnap.com]
- 5. Hepatitis B Virus cccDNA: Formation, Regulation and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hepatitisb.org.au [hepatitisb.org.au]
- 7. Antiviral Properties and Mechanism of Action Studies of the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. General Laboratory Safety Practices - Environmental Health & Safety [ehs.utoronto.ca]
- 10. Laboratory Safety guidelines and Personal protection equipment (PPE) | Safety | Tel Aviv University [en-med.tau.ac.il]
- 11. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Technical Support Center: Investigating and Overcoming Firzacorvir-Induced Hepatotoxicity In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vitro hepatotoxicity of Firzacorvir (ABI-H2158), a discontinued Hepatitis B Virus (HBV) core inhibitor. This compound's clinical development was halted during Phase 2 trials due to observations of drug-induced hepatotoxicity, characterized by elevated alanine transaminase (ALT) levels in patients.[1][2][3][4] While the precise molecular mechanisms of this compound's hepatotoxicity are not publicly detailed, this guide outlines potential pathways of drug-induced liver injury (DILI) and provides structured methodologies to investigate and potentially mitigate these effects in an in vitro setting.
Frequently Asked Questions (FAQs)
Q1: What are the likely mechanisms of this compound-induced hepatotoxicity?
A1: While specific data for this compound is limited, hepatotoxicity from small molecule drugs often involves one or more of the following mechanisms:
-
Mitochondrial Dysfunction: The compound may impair mitochondrial function, leading to decreased ATP production, increased reactive oxygen species (ROS) generation, and initiation of apoptotic pathways.
-
Oxidative Stress: this compound or its metabolites could induce an imbalance between the production of ROS and the cell's ability to detoxify them, leading to damage of lipids, proteins, and DNA.
-
Reactive Metabolite Formation: The biotransformation of this compound by cytochrome P450 enzymes in hepatocytes could produce reactive metabolites that covalently bind to cellular macromolecules, causing cellular stress and immune responses.
-
Activation of Cell Death Signaling Pathways: The drug may trigger signaling cascades, such as the c-Jun N-terminal kinase (JNK) pathway, which are known to be involved in drug-induced hepatocyte apoptosis and necrosis.
Q2: Which in vitro models are most suitable for studying this compound-induced hepatotoxicity?
A2: The choice of in vitro model is critical for obtaining clinically relevant data. Here are some recommended models:
-
Primary Human Hepatocytes (PHHs): Considered the gold standard due to their physiological relevance and metabolic competence. However, they are subject to rapid dedifferentiation and donor variability.
-
3D Spheroid Cultures of PHHs: These models maintain the phenotype and metabolic activity of hepatocytes for longer periods, allowing for the study of chronic toxicity.
-
HepaRG™ Cells: A human hepatic progenitor cell line that can differentiate into both hepatocytes and biliary-like cells, providing a metabolically active and reproducible model.
-
Co-culture Systems: Combining hepatocytes with other liver cell types, such as Kupffer and stellate cells, can help to model the inflammatory and fibrotic aspects of DILI.
Q3: What are the key endpoints to measure when assessing this compound-induced hepatotoxicity in vitro?
A3: A multi-parametric approach is recommended to capture different facets of hepatotoxicity. Key endpoints include:
-
Cell Viability: Assessed by assays such as MTT, MTS, or LDH release.
-
Mitochondrial Function: Measured by assays for ATP content, mitochondrial membrane potential (e.g., using TMRM or JC-1 dyes), and oxygen consumption rate.
-
Oxidative Stress: Quantified by measuring intracellular ROS levels (e.g., using DCFH-DA), and assessing glutathione (GSH) depletion.
-
Apoptosis and Necrosis: Detected by caspase-3/7 activity assays, Annexin V/Propidium Iodide staining, and high-content imaging.
-
Gene and Protein Expression: Analysis of key markers in toxicity pathways (e.g., phosphorylation of JNK, expression of stress response genes).
Troubleshooting Guides
Issue 1: High variability in cell viability assay results.
| Potential Cause | Troubleshooting Step |
| Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and verify cell density with a cell counter. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Compound precipitation. | Visually inspect the treatment media under a microscope for precipitates. If observed, consider using a lower concentration or a different vehicle (e.g., DMSO concentration <0.5%). |
| Interference of the compound with the assay chemistry. | Run a cell-free control with the compound and the assay reagents to check for direct chemical reactions. |
Issue 2: Inconsistent results in mitochondrial toxicity assays.
| Potential Cause | Troubleshooting Step |
| Fluctuations in incubator conditions (CO2, temperature). | Ensure the incubator is properly calibrated and maintained. Minimize the time plates are outside the incubator. |
| Phototoxicity of fluorescent dyes. | Minimize the exposure of cells stained with fluorescent dyes to light. Use appropriate filter sets on the microscope or plate reader. |
| Cell density affecting metabolic rate. | Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the experiment. |
| Loss of mitochondrial membrane potential during cell handling. | Handle cells gently during staining and washing steps. Use pre-warmed buffers. |
Issue 3: Difficulty in detecting a significant increase in ROS levels.
| Potential Cause | Troubleshooting Step |
| Timing of measurement is not optimal. | Perform a time-course experiment to identify the peak of ROS production after compound treatment. |
| Low sensitivity of the ROS probe. | Use a more sensitive probe (e.g., CellROX Green or Deep Red) and optimize its concentration. |
| Rapid detoxification of ROS by the cells. | Consider pre-treating cells with an inhibitor of antioxidant pathways (e.g., BSO to deplete GSH) as a positive control to validate the assay. |
| Quenching of the fluorescent signal by the compound. | Run a cell-free control with the compound and a known ROS generator (e.g., H2O2) to check for signal quenching. |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Membrane Potential (MMP) using TMRM
-
Cell Seeding: Seed hepatocytes in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to attach for 24 hours.
-
Compound Treatment: Treat cells with a concentration range of this compound and a vehicle control for 24 hours. Include a positive control such as CCCP (50 µM) for the last 30 minutes of treatment.
-
TMRM Staining: Remove the treatment media and add fresh media containing 100 nM TMRM and 1 µg/mL Hoechst 33342 (for nuclear staining). Incubate for 30 minutes at 37°C.
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
Image Acquisition: Acquire images using a high-content imaging system. TMRM fluorescence is measured using an appropriate filter set (e.g., Ex/Em: 548/573 nm).
-
Data Analysis: Quantify the average TMRM fluorescence intensity per cell. A decrease in TMRM intensity indicates a loss of MMP.
Protocol 2: Measurement of Intracellular ROS using DCFH-DA
-
Cell Seeding: Seed hepatocytes in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to attach for 24 hours.
-
Compound Treatment: Treat cells with a concentration range of this compound and a vehicle control for a predetermined time (e.g., 1, 6, 24 hours). Include a positive control such as Rosup (100 µM) for the last 30 minutes.
-
DCFH-DA Staining: Remove the treatment media and add fresh media containing 10 µM DCFH-DA. Incubate for 30 minutes at 37°C.
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate filters (Ex/Em: 485/535 nm).
-
Data Analysis: Normalize the fluorescence intensity to the number of cells (can be determined by a parallel viability assay or nuclear staining). An increase in fluorescence indicates higher ROS levels.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Postulated signaling pathway for this compound-induced hepatotoxicity.
Caption: Experimental workflow for in vitro hepatotoxicity assessment.
References
Technical Support Center: Managing Off-Target Effects of Firzacorvir in Cell Lines
Disclaimer: Firzacorvir (ABI-H2158) is an investigational antiviral compound that was discontinued in clinical trials due to observations of hepatotoxicity.[1][2][3] Detailed public information on its specific off-target molecular interactions in cell lines is limited. This guide, therefore, provides a general framework for identifying and managing potential off-target effects of a novel antiviral compound, using this compound as an illustrative example. The off-target profile and associated data presented here are hypothetical and for educational purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor of the Hepatitis B Virus (HBV) core protein (Cp).[4][5] Its on-target mechanism of action involves the disruption of the HBV lifecycle by inhibiting pgRNA encapsidation and the formation of covalently closed circular DNA (cccDNA).[2][5]
Q2: Why is it important to consider off-target effects when using this compound in cell line experiments?
A2: While this compound is designed to be specific for the HBV core protein, like many small molecule inhibitors, it may interact with other host cell proteins. These "off-target" interactions can lead to unexpected experimental results, including cytotoxicity, altered cell signaling, and misinterpretation of data. Given that clinical development was halted due to hepatotoxicity, it is crucial to be aware of and control for potential off-target effects, especially in liver-derived cell lines.[1][3]
Q3: What are some potential signs of off-target effects in my cell culture experiments with this compound?
A3: Potential indicators of off-target effects include:
-
Unexpectedly high levels of cytotoxicity, especially in non-HBV expressing control cells.
-
Changes in cell morphology that are independent of antiviral activity.
-
Alterations in the expression or phosphorylation status of signaling proteins unrelated to the HBV lifecycle.
-
Discrepancies between the concentration required for antiviral efficacy (EC50) and the concentration causing cytotoxicity (CC50).
Q4: How can I begin to investigate if the cellular effects I'm observing are off-target?
A4: A good starting point is to perform a dose-response experiment in both your target cells (e.g., HBV-infected hepatocytes) and a relevant control cell line that does not express the HBV core protein. If you observe similar cytotoxic effects in both cell lines, it is likely an off-target effect.
Troubleshooting Guide
Issue 1: Unexpected Cell Death in Liver-Derived Cell Lines
You are observing significant cell death in your HepG2 or primary human hepatocyte cultures treated with this compound at concentrations close to the reported EC50 for antiviral activity.
Possible Cause: Off-target inhibition of host kinases crucial for cell survival. For the purpose of this guide, we will hypothesize that this compound has off-target activity against Casein Kinase 2 (CK2) , a kinase involved in pro-survival signaling.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for investigating unexpected cell death.
Experimental Steps:
-
Confirm Cytotoxicity:
-
Perform a dose-response curve for this compound in both HBV-positive (e.g., HepG2.2.15) and HBV-negative (e.g., HepG2) cell lines.
-
Use a cell viability assay such as MTS or a real-time cytotoxicity assay.
-
Expected Fictional Result:
-
| Cell Line | This compound CC50 (µM) |
| HepG2.2.15 (HBV+) | 5.2 |
| HepG2 (HBV-) | 6.1 |
| Huh7 | 7.5 |
-
Characterize the Mode of Cell Death:
-
Treat cells with this compound at the CC50 concentration and measure markers for apoptosis (e.g., caspase-3/7 activity) and necrosis (e.g., LDH release).
-
Expected Fictional Result:
-
| Assay | Fold Change (this compound vs. Vehicle) |
| Caspase-3/7 Activity | 4.8 |
| LDH Release | 1.2 |
-
Identify Potential Off-Target Kinases:
-
Submit this compound for a commercial kinase profiling panel to assess its activity against a broad range of human kinases.
-
Expected Fictional Result:
-
| Kinase | % Inhibition at 1 µM this compound |
| CK2A1 | 85% |
| CK2A2 | 81% |
| Kinase X | 15% |
| Kinase Y | 10% |
-
Validate Off-Target and Demonstrate Phenotypic Rescue:
-
Western Blot: Treat cells with this compound and probe for downstream targets of CK2. A decrease in the phosphorylation of known CK2 substrates would support its inhibition.
-
siRNA Knockdown: Knock down the on-target (HBV Core) and the suspected off-target (CK2A1). If the cytotoxicity is due to CK2 inhibition, the CK2A1 knockdown should phenocopy the effect of this compound.
-
Phenotype Rescue: Co-treat cells with this compound and a structurally distinct activator of CK2. If the cytotoxicity is mediated by CK2 inhibition, the activator should rescue cell viability.
-
Issue 2: Altered Cellular Signaling Pathways
You observe changes in a signaling pathway that are not directly related to the antiviral activity of this compound. For instance, you notice altered phosphorylation of proteins in the PI3K/Akt/mTOR pathway.
Hypothetical Signaling Pathway Interaction:
Caption: Hypothetical on-target and off-target pathways of this compound.
Troubleshooting Steps:
-
Confirm Pathway Modulation: Perform a western blot analysis to confirm the changes in phosphorylation of key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, p-mTOR, p-S6K) in response to this compound treatment.
-
Use a More Specific Inhibitor: Treat cells with a highly specific inhibitor of the suspected off-target (in this case, a specific CK2 inhibitor like Silmitasertib). If the same pathway modulation is observed, it strengthens the hypothesis of off-target activity.
-
On-Target Knockdown Control: Use siRNA to knock down the HBV core protein. If the observed signaling changes are due to the on-target effect of inhibiting HBV replication, then siRNA knockdown of the core protein should produce a similar effect. If the signaling changes are only seen with this compound treatment and not with core protein knockdown, this points to an off-target mechanism.
Experimental Protocols
Protocol 1: MTS Cell Viability Assay
Objective: To determine the cytotoxic concentration (CC50) of this compound.
Materials:
-
96-well cell culture plates
-
Cell line of interest (e.g., HepG2)
-
Complete cell culture medium
-
This compound stock solution
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentration.
-
Remove the medium from the cells and add 100 µL of the this compound dilutions to the appropriate wells. Include vehicle control wells.
-
Incubate for the desired time period (e.g., 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, 5% CO2.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 using non-linear regression analysis.
Protocol 2: Western Blotting for Phosphorylated Proteins
Objective: To assess the effect of this compound on the phosphorylation status of a specific protein (e.g., Akt).
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations for the specified time.
-
Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration using the BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
-
Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.
Protocol 3: siRNA-Mediated Gene Knockdown
Objective: To validate an off-target by phenocopying the effect of this compound.
Materials:
-
Cell line of interest
-
siRNA targeting the gene of interest (e.g., CK2A1) and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM reduced-serum medium
Procedure:
-
Seed cells in the appropriate plate format (e.g., 96-well for viability, 6-well for western blot).
-
On the day of transfection, dilute siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent and incubate for 5-20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate for 24-72 hours.
-
Perform the downstream assay (e.g., cell viability assay or western blot to confirm knockdown and assess phenotype).
Logical Decision Tree for Off-Target Investigation:
Caption: Decision tree for investigating potential off-target effects.
References
- 1. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 2. Preclinical characterization of ABI-H2158, an HBV core inhibitor with dual mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Firzacorvir (ABI-H2158) Clinical Trial Discontinuation: A Technical Overview
For Immediate Release
This document addresses the discontinuation of the clinical development of Firzacorvir (ABI-H2158), an investigational agent for the treatment of chronic hepatitis B virus (cHBV) infection. The information is intended for researchers, scientists, and drug development professionals who may have been involved in or are following the development of this compound.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of this compound in clinical trials?
A1: The clinical development of this compound (ABI-H2158) was discontinued due to observed hepatotoxicity.[1] This decision was made after a thorough evaluation of the available data from the clinical trials.
Q2: At what stage of clinical development was this compound discontinued?
A2: this compound was in Phase 2 clinical trials for the treatment of chronic hepatitis B virus infection when it was discontinued.[1] Specifically, the Phase 2a multicenter, single-blind, placebo-controlled study (NCT04398134) was terminated.[1]
Q3: What was the proposed mechanism of action for this compound?
A3: this compound is an HBV core protein inhibitor with a dual mechanism of action.[1] It was designed to interrupt multiple stages of the HBV lifecycle by:
-
Blocking the encapsidation of pre-genomic RNA (pgRNA).[1]
-
Preventing the formation of covalently closed circular DNA (cccDNA) in de novo HBV infections.[1]
Troubleshooting and Experimental Guidance
Q1: We are investigating a similar class of HBV core inhibitors and are concerned about potential hepatotoxicity. What key preclinical assessments should we prioritize?
A1: Based on the outcome of the this compound trials, it is crucial to conduct comprehensive preclinical safety assessments with a strong focus on liver function. We recommend the following:
-
In-depth in vitro cytotoxicity assays: Utilize multiple human liver cell lines (e.g., HepG2, primary human hepatocytes) to assess compound-induced cell death.
-
Mitochondrial toxicity assays: Evaluate the potential for mitochondrial dysfunction, a common mechanism of drug-induced liver injury.
-
Reactive metabolite screening: Investigate the formation of potentially toxic reactive metabolites using human liver microsomes.
-
Extended in vivo toxicology studies: Conduct long-term studies in relevant animal models (e.g., non-human primates) with frequent monitoring of liver enzymes (ALT, AST), bilirubin, and alkaline phosphatase. Histopathological analysis of liver tissue is also critical.
Q2: Our team is working on assays to evaluate the anti-HBV activity of core inhibitors. Can you provide a general workflow for assessing both mechanisms of action targeted by this compound?
A2: To assess the dual mechanism of action of an HBV core inhibitor like this compound, two distinct experimental workflows are recommended: one for pgRNA encapsidation and another for cccDNA formation.
Experimental Data Summary
The following tables summarize the preclinical potency of this compound (ABI-H2158) in various cell-based assays.
Table 1: Inhibition of HBV Replication (pgRNA Encapsidation)
| Cell Line | EC50 (nM) |
| Induced HepAD38 cells | 22[1] |
| HBV-infected HepG2-NTCP cells | 27[1] |
| Primary human hepatocytes (PHH) | 41[1] |
Table 2: Inhibition of cccDNA Formation in De Novo Infections
| Cell Line | EC50 (nM) |
| HepG2-NTCP cells | ~200[1] |
| Primary human hepatocytes (PHH) | ~200[1] |
Table 3: Pan-genotypic HBV Inhibition
| HBV Genotype | EC50 Range (nM) |
| A-E | 7.1 - 22[1] |
Visualizations
Signaling Pathway
Caption: Mechanism of this compound's dual inhibition of the HBV lifecycle.
Experimental Workflow
Caption: Workflow for assessing dual mechanisms of HBV core inhibitors.
Logic Diagram
Caption: Decision pathway for the discontinuation of this compound clinical trials.
References
Technical Support Center: Firzacorvir Experimental Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered during in vitro and preclinical experiments with Firzacorvir (also known as GS-9688).
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in aqueous buffers. What is the recommended starting solvent?
A1: this compound is known to have low aqueous solubility.[1] For initial stock solutions, it is recommended to use an organic solvent such as dimethyl sulfoxide (DMSO).[2] Ensure the final concentration of DMSO in your experimental medium is low (typically <0.5%) to avoid solvent-induced artifacts.[3]
Q2: I'm observing precipitation of this compound when I dilute my DMSO stock solution into an aqueous cell culture medium. How can I prevent this?
A2: This is a common issue for poorly soluble compounds when transitioning from a high-concentration organic stock to an aqueous medium.[2] Here are several strategies to mitigate precipitation:
-
Lower the final concentration: If your experimental design allows, reducing the final concentration of this compound may keep it within its kinetic solubility limit in the aqueous medium.
-
Use a co-solvent system: Adding a water-miscible co-solvent to your aqueous buffer can increase the solubility of your compound.
-
Incorporate surfactants: Non-ionic surfactants like Tween-20 or Triton X-100, at low concentrations (e.g., 0.01-0.05%), can help maintain the solubility of hydrophobic compounds in aqueous solutions for in vitro assays.[3]
-
Utilize serum or albumin: For cell-based assays, the presence of serum or albumin in the culture medium can help to solubilize lipophilic compounds.[3]
Q3: Can pH adjustment of my buffer improve this compound's solubility?
Troubleshooting Guide
Issue 1: Inconsistent results in cell-based assays, possibly due to poor solubility.
Poor solubility can lead to variable drug exposure and, consequently, inconsistent experimental outcomes.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Potential Solutions & Methodologies:
| Strategy | Description | Experimental Protocol |
| Particle Size Reduction | Reducing the particle size increases the surface area available for dissolution, which can enhance the dissolution rate.[1][5] | Micronization/Nanonization: If available, utilize micronized or nanoparticle formulations of this compound. Alternatively, techniques like sonication of the stock solution before dilution can help break down aggregates.[3] |
| Solid Dispersions | Dispersing the drug in a carrier matrix at the molecular level can improve its dissolution properties.[6][7] | Solvent Evaporation Method: 1. Dissolve this compound and a water-soluble carrier (e.g., povidone) in a common organic solvent. 2. Evaporate the solvent under vacuum, leaving a solid dispersion. 3. Re-dissolve the solid dispersion in your aqueous experimental medium.[6] |
| Complexation | Using complexing agents like cyclodextrins can encapsulate the hydrophobic drug molecule, increasing its apparent water solubility.[5] | Cyclodextrin Complexation: 1. Prepare a solution of a suitable cyclodextrin (e.g., β-cyclodextrin) in your aqueous buffer. 2. Add the this compound stock solution to the cyclodextrin solution while stirring. 3. Allow the mixture to equilibrate to form the inclusion complex before use. |
Issue 2: Low oral bioavailability in animal studies due to poor absorption.
The low aqueous solubility of a drug is a primary reason for poor oral bioavailability, as the drug must be in solution to be absorbed from the gastrointestinal tract.[1]
Formulation Strategies to Enhance Oral Bioavailability:
| Formulation Approach | Mechanism of Action | Key Considerations |
| Co-solvent Formulations | Increases the drug's solubility in the gastrointestinal fluids. | The selection of co-solvents must be compatible with in vivo use and non-toxic at the administered concentrations. |
| Lipid-Based Formulations | The drug is dissolved in a lipid carrier, which can be more readily absorbed by the lymphatic system. | The choice of lipid and any surfactants or co-solvents is critical for the stability and performance of the formulation. |
| Nanosuspensions | Increases the dissolution rate and saturation solubility of the drug in the gastrointestinal tract.[4] | Requires specialized equipment for production and careful characterization of particle size and stability. |
Logical Relationship for Formulation Selection:
Caption: Decision pathway for selecting a suitable formulation strategy.
References
- 1. ispe.gr.jp [ispe.gr.jp]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tabletscapsules.com [tabletscapsules.com]
Firzacorvir Cytotoxicity Mitigation: A Technical Support Center for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Firzacorvir (ABI-H2158). The information provided is intended to help mitigate potential cytotoxicity observed during in vitro and in vivo experiments.
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity in Cell-Based Assays
Question: We are observing significant cell death in our hepatic cell line cultures at concentrations where this compound is expected to be effective. How can we troubleshoot this?
Answer:
-
Confirm Drug Concentration and Purity:
-
Verify the correct calculation of dilutions and the final concentration of this compound in your culture medium.
-
Ensure the purity of your this compound stock. If possible, use a freshly prepared solution.
-
-
Assess Cell Health and Culture Conditions:
-
Routinely check for mycoplasma contamination in your cell cultures.
-
Ensure optimal cell density at the time of treatment. Over-confluent or sparsely populated cultures can be more susceptible to stress.
-
Use a consistent and high-quality batch of serum and media.
-
-
Optimize Exposure Time:
-
Reduce the incubation time with this compound. A shorter exposure may be sufficient to observe antiviral effects with reduced cytotoxicity.
-
-
Consider a Different Cell Line:
-
Hepatotoxicity can be cell-line specific. Consider testing this compound in a panel of liver cell lines (e.g., HepG2, Huh7, primary human hepatocytes) to identify a more robust model.
-
-
Co-treatment with Hepatoprotective Agents (Exploratory):
-
Based on general principles of mitigating drug-induced liver injury (DILI), consider co-administering antioxidants like N-acetylcysteine (NAC) in your in vitro system. This is an exploratory measure and should be carefully controlled.
-
Issue 2: Discrepancy Between Antiviral Efficacy and Cytotoxicity Data
Question: Our results show potent antiviral activity of this compound, but the therapeutic window appears narrow due to cytotoxicity. How can we better define the selectivity index?
Answer:
-
Precise Determination of EC50 and CC50:
-
Conduct parallel dose-response experiments to determine the 50% effective concentration (EC50) for antiviral activity and the 50% cytotoxic concentration (CC50).
-
The Selectivity Index (SI) is calculated as CC50 / EC50. A higher SI value indicates a more favorable therapeutic window.
-
-
Utilize a More Sensitive Cytotoxicity Assay:
-
Standard cytotoxicity assays like MTT or LDH release may not be sensitive enough. Consider using assays that measure specific mechanisms of cell death, such as apoptosis (caspase activity) or necrosis.
-
-
Advanced In Vitro Models:
-
Transition from 2D cell monolayers to 3D liver spheroids or organoids. These models more closely mimic the in vivo liver microenvironment and can provide more predictive data on hepatotoxicity.
-
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
A1: this compound is an investigational, orally bioavailable small molecule that acts as a potent, pan-genotypic Hepatitis B Virus (HBV) core protein inhibitor.[1] It has a dual mechanism of action, inhibiting both the early and late stages of the viral replication cycle.[2]
Q2: Why was the clinical development of this compound discontinued?
A2: The clinical development of this compound (ABI-H2158) was discontinued due to observations of elevated alanine transaminase (ALT) levels consistent with drug-induced hepatotoxicity in a Phase 2 clinical trial.[3][4][5]
Q3: What are the reported preclinical efficacy data for this compound?
A3: Preclinical studies demonstrated potent antiviral activity. The 50% effective concentration (EC50) values are summarized in the table below.
| Cell Line/System | HBV Genotype(s) | EC50 (nM) |
| Induced HepAD38 cells | Not specified | 22 |
| HBV-infected HepG2-NTCP cells | Not specified | 27 |
| Primary human hepatocytes (PHH) | Not specified | 41 |
| Genotypes A-E | A-E | 7.1 - 22 |
| cccDNA formation (HepG2-NTCP) | Not specified | ~200 |
| cccDNA formation (PHH) | Not specified | ~200 |
| Data sourced from Probechem Biochemicals.[2] |
Q4: Are there any known CC50 values for this compound?
A4: Publicly available literature from the clinical development of this compound does not provide specific 50% cytotoxic concentration (CC50) values. To assess the therapeutic window in your experiments, it is crucial to determine the CC50 in your specific cell system and calculate the Selectivity Index (SI = CC50/EC50).
Q5: What are some general strategies to mitigate drug-induced liver injury (DILI) that could be applicable to this compound in a research setting?
A5: While specific mitigation strategies for this compound have not been published, general approaches to reduce DILI in research include:
-
Chemical Modification (Lead Optimization): In a drug development context, medicinal chemists could modify the structure of this compound to reduce its hepatotoxic liability while retaining antiviral activity.
-
Dose Optimization: Using the lowest effective dose can minimize toxicity.
-
Combination Therapy: Combining this compound with other antiviral agents at lower concentrations might enhance efficacy and reduce the toxic potential of each compound.
-
Use of Hepatoprotective Agents: Co-administration with antioxidants or other liver-protective compounds could be explored in vitro and in vivo, though this is not a clinical recommendation.
Experimental Protocols
Protocol 1: Determination of CC50 by Resazurin-Based Cytotoxicity Assay
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound in a hepatic cell line.
Materials:
-
HepG2 cells (or other suitable hepatic cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well clear-bottom black plates
-
Plate reader with fluorescence detection (Ex/Em: ~560/590 nm)
Methodology:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in complete medium. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Cell Treatment: Remove the seeding medium and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Resazurin Addition: Add 20 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration.
-
Determine the CC50 value using a non-linear regression analysis (log(inhibitor) vs. response -- variable slope).
-
Visualizations
Caption: Workflow for the in vitro assessment of this compound.
Caption: Potential mechanisms of drug-induced liver injury.
References
- 1. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 2. This compound (ABI-H2158) | HBV inhibitor | Probechem Biochemicals [probechem.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Assembly Bio Announces Decision to Discontinue Clinical [globenewswire.com]
- 5. assemblybio.com [assemblybio.com]
Improving the selectivity of Firzacorvir in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Firzacorvir in various assays. The information is tailored for scientists and drug development professionals to improve the selectivity and interpret the results of their experiments accurately.
I. Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound, focusing on improving selectivity and mitigating off-target effects.
Issue 1: High Cytotoxicity Observed in Cell-Based Assays
Question: We are observing significant cytotoxicity in our cell-based assays with this compound, which complicates the interpretation of its antiviral activity. How can we troubleshoot this?
Answer:
High cytotoxicity can be a result of on-target effects at high concentrations, off-target effects, or issues with the assay conditions. This compound's clinical development was halted due to drug-induced hepatotoxicity, suggesting a potential for off-target effects leading to cell death, particularly in liver-derived cell lines.[1][2] Here’s a systematic approach to troubleshoot this issue:
1. Confirm On-Target vs. Off-Target Cytotoxicity:
-
Titration: Perform a wide range of this compound concentrations to determine the 50% cytotoxic concentration (CC50). Compare this to the 50% effective concentration (EC50) for antiviral activity to calculate the selectivity index (SI = CC50/EC50). A low SI suggests that cytotoxicity may be linked to the antiviral mechanism at higher concentrations or that off-target effects occur at concentrations close to the therapeutic dose.
-
Control Compound: Use a well-characterized HBV core inhibitor with a known selectivity profile as a control to benchmark this compound's performance.
-
Non-Target Cells: Test this compound's cytotoxicity in cell lines that do not support HBV replication. Significant cytotoxicity in these cells would strongly indicate off-target effects.
2. Investigate Potential Mechanisms of Hepatotoxicity:
-
Mitochondrial Toxicity Assays: Drug-induced liver injury is often associated with mitochondrial dysfunction.[3][4] Assess mitochondrial health in the presence of this compound using assays such as:
-
MTT or resazurin-based assays to measure metabolic activity.
-
Seahorse XF assays to measure mitochondrial respiration (oxygen consumption rate).
-
JC-1 staining to assess mitochondrial membrane potential.
-
-
Reactive Oxygen Species (ROS) Production: Measure the generation of ROS using fluorescent probes like DCFDA/H2DCFDA.
-
Caspase Activity Assays: To determine if cytotoxicity is mediated by apoptosis, measure the activity of caspases (e.g., caspase-3/7).
3. Optimize Assay Conditions:
-
Cell Density: Ensure optimal and consistent cell seeding density, as this can influence cellular susceptibility to toxic compounds.
-
Incubation Time: Shorten the incubation time with this compound to the minimum required to observe the desired antiviral effect. Prolonged exposure can exacerbate cytotoxicity.
-
Serum Concentration: The concentration of serum in the culture medium can sometimes influence the cytotoxicity of a compound. Test a range of serum concentrations to see if it impacts the results.
Experimental Workflow for Troubleshooting Cytotoxicity:
Caption: Troubleshooting workflow for high cytotoxicity.
Issue 2: Inconsistent Results in the pgRNA Encapsidation Assay
Question: Our results for the inhibition of pgRNA encapsidation by this compound are variable. What could be causing this inconsistency and how can we improve the assay's reliability?
Answer:
Inconsistency in pgRNA encapsidation assays can stem from several factors, including the efficiency of nucleocapsid isolation, RNA degradation, and the detection method. This compound is known to inhibit pgRNA encapsidation, so optimizing this assay is critical for accurate characterization.[5][6]
1. Nucleocapsid Isolation and Integrity:
-
Lysis Conditions: The choice and concentration of detergent in the lysis buffer are crucial for efficiently releasing cytoplasmic nucleocapsids without disrupting them. Titrate the detergent concentration (e.g., NP-40) to find the optimal balance.
-
Nuclease Treatment: Ensure complete digestion of non-encapsidated nucleic acids by optimizing the concentration of micrococcal nuclease and the digestion time and temperature. Incomplete digestion will lead to high background signal.
-
Capsid Precipitation: If using methods like polyethylene glycol (PEG) precipitation, ensure consistent and complete precipitation of nucleocapsids.
2. RNA Quality and Detection:
-
RNase Contamination: RNase contamination is a common source of variability. Use RNase-free reagents and barrier tips, and consider including an RNase inhibitor during nucleocapsid lysis and RNA extraction.
-
RNA Extraction Efficiency: Use a reliable RNA extraction method and assess the purity and integrity of the extracted RNA (e.g., using a Bioanalyzer or spectrophotometry).
-
Detection Method:
-
qRT-PCR: This is a sensitive method but can be prone to variability.[7] Ensure your primers and probe are specific for pgRNA and do not amplify other viral or cellular RNAs. Run appropriate controls, including a no-reverse-transcriptase control to check for DNA contamination.
-
RNase Protection Assay (RPA): This is a more traditional but robust method.[8] Ensure the probe is of high specific activity and that hybridization and RNase digestion conditions are optimized.
-
3. Biological Factors:
-
Cell Cycle: The efficiency of HBV replication and encapsidation can be influenced by the cell cycle. Synchronizing the cells before the experiment may reduce variability.
-
Transfection Efficiency: If using a transient transfection model, variations in transfection efficiency will directly impact the amount of pgRNA available for encapsidation. Normalize results to a co-transfected reporter gene or measure total pgRNA levels.
Experimental Protocol: Nucleocapsid-Captured Quantitative RT-PCR (NCC RT-qPCR) for pgRNA Encapsidation
-
Cell Lysis: Lyse HBV-replicating cells (e.g., HepG2.2.15) with a mild lysis buffer containing a non-ionic detergent (e.g., 0.5% NP-40) and an RNase inhibitor.
-
Clarification: Centrifuge the lysate to pellet nuclei and cell debris.
-
Nuclease Digestion: Treat the supernatant with micrococcal nuclease to digest non-encapsidated nucleic acids.
-
Nuclease Inactivation: Stop the nuclease reaction by adding EGTA.
-
Nucleocapsid Precipitation: Precipitate the nucleocapsids using polyethylene glycol (PEG) 8000.
-
RNA Extraction: Resuspend the nucleocapsid pellet and extract the encapsidated RNA using a suitable RNA isolation kit.
-
qRT-PCR: Perform quantitative reverse transcription PCR using primers and a probe specific for HBV pgRNA. Include a standard curve for absolute quantification.
Issue 3: Difficulty in Accurately Quantifying cccDNA Inhibition
Question: We are trying to measure the inhibition of cccDNA formation by this compound, but our results are confounded by other viral DNA forms. How can we improve the specificity of our cccDNA quantification?
Answer:
Accurately quantifying cccDNA is challenging due to its low copy number and the presence of other, more abundant viral DNA replicative intermediates, such as relaxed circular DNA (rcDNA).[9][10] this compound has been shown to inhibit cccDNA formation, making this a key endpoint to measure.[5][6]
1. Selective DNA Extraction:
-
Hirt Extraction: This method selectively extracts low-molecular-weight, protein-free DNA, which includes cccDNA and protein-free rcDNA (pf-rcDNA), while leaving the bulk of chromosomal DNA and protein-bound viral DNA behind.[11][12]
-
Proteinase K Digestion: Omitting proteinase K treatment during total DNA extraction can help to selectively remove protein-bound DNA, including rcDNA within nucleocapsids.[9]
2. Enzymatic Digestion of Contaminating DNA:
-
Plasmid-Safe ATP-dependent DNase (PSD): This enzyme selectively digests linear and relaxed circular DNA, but not covalently closed circular DNA. However, it may not efficiently digest pf-rcDNA.[9][11]
-
T5 Exonuclease or Exonuclease I/III: These enzymes are more effective at removing all forms of replicative intermediates, including pf-rcDNA.[9][11] Careful optimization is needed to avoid over-digestion of cccDNA.
3. Specific Quantification Methods:
-
Southern Blot: This is considered the gold standard for cccDNA detection as it allows for the direct visualization of different DNA forms based on their migration in an agarose gel.[12] However, it is laborious and has lower sensitivity.
-
cccDNA-specific qPCR: This is a highly sensitive method. To improve specificity:
-
Design primers that span the gap region of rcDNA, so they only amplify cccDNA.
-
Combine with one of the enzymatic digestion methods described above.
-
Recommended Workflow for cccDNA Quantification:
Caption: Workflow for specific cccDNA quantification.
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a Hepatitis B Virus (HBV) core protein inhibitor. It has a dual mechanism of action, interfering with two critical steps in the HBV lifecycle:
-
Inhibition of pgRNA encapsidation: It disrupts the proper assembly of the viral capsid around the pregenomic RNA.
-
Inhibition of cccDNA formation: It prevents the conversion of relaxed circular DNA (rcDNA) into covalently closed circular DNA (cccDNA) in the nucleus of infected cells.[5]
HBV Replication Cycle and this compound's Targets:
References
- 1. Analyses of HBV cccDNA Quantification and Modification | Springer Nature Experiments [experiments.springernature.com]
- 2. Approaches to quantifying hepatitis B virus covalently closed circular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Drug Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Evidence that the 5′-End Cap Structure Is Essential for Encapsidation of Hepatitis B Virus Pregenomic RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. State of the art in vitro models which accurately predict human liver toxicity | NC3Rs [nc3rs.org.uk]
- 12. bioivt.com [bioivt.com]
Firzacorvir Technical Support Center
Welcome to the technical support resource for this compound-related experiments. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals achieve reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments with this compound.
Q1: I am observing high variability in my IC50 values for this compound. What are the common causes and solutions?
A1: High variability in IC50 determination is a frequent challenge.[1][2] The primary causes often relate to assay conditions, reagent handling, and data analysis methods.[3][4]
Potential Causes & Troubleshooting Steps:
-
Inconsistent Pipetting: Small volume errors, especially during serial dilutions, can lead to significant concentration inaccuracies.
-
Solution: Use calibrated pipettes, pre-wet tips before dispensing, and ensure consistent technique. For plate-based assays, use a multichannel pipette for simultaneous reagent addition where possible.[1]
-
-
Reagent Instability: this compound, like many small molecules, may be sensitive to storage conditions or freeze-thaw cycles.
-
Solution: Prepare fresh aliquots of this compound from a concentrated stock solution for each experiment. Avoid repeated freeze-thawing of the stock.
-
-
Assay Conditions: Minor fluctuations in temperature, incubation time, or reagent concentrations (e.g., substrate, ATP in a kinase assay) can significantly impact results.[4][5]
-
Solution: Ensure all reagents are equilibrated to the assay temperature before use. Use a temperature-controlled plate reader and standardize all incubation times precisely.[5]
-
-
Data Analysis: The choice of curve-fitting model and constraints can affect the calculated IC50.[3][6]
Troubleshooting IC50 Variability
Caption: Troubleshooting workflow for inconsistent IC50 values.
Q2: this compound is potent in my in vitro enzymatic assay but shows weak activity in my cell-based antiviral assay. What could explain this discrepancy?
A2: This is a common observation in drug development, where a compound's activity against a purified target (enzymatic assay) doesn't translate directly to a complex biological system (cell-based assay).[9][10][11]
Potential Causes:
-
Cell Permeability: this compound may have poor membrane permeability, preventing it from reaching its intracellular target in sufficient concentrations.
-
Drug Efflux: The host cells may actively pump this compound out using efflux transporters (e.g., P-glycoprotein), keeping the intracellular concentration low.
-
Metabolism: Host cell enzymes could metabolize this compound into an inactive form.
-
Protein Binding: this compound might bind to plasma proteins in the cell culture medium or non-target intracellular proteins, reducing its free, active concentration.
-
Assay-Specific Artifacts: The high concentration of target enzyme in a biochemical assay may not reflect the physiological levels within a cell.[11]
Recommended Actions:
-
Conduct Permeability Assays: Use models like PAMPA or Caco-2 assays to assess this compound's ability to cross cell membranes.
-
Use Efflux Pump Inhibitors: Test this compound's activity in the presence of known efflux pump inhibitors to see if potency is restored.
-
Measure Intracellular Concentration: Use techniques like LC-MS/MS to quantify the amount of this compound inside the cells.
This compound Mechanism of Action
Caption: this compound inhibits viral replication by disrupting capsid assembly.[12][13]
Q3: I'm observing significant host cell toxicity at concentrations where I expect to see antiviral activity. How can I improve the therapeutic window?
A3: Cytotoxicity can mask true antiviral activity and is a critical parameter to assess.[14][15] It's essential to differentiate between cell death due to the compound and cell death due to viral infection (cytopathic effect).
Troubleshooting Steps:
-
Run Parallel Cytotoxicity Assays: Always run a cytotoxicity assay (e.g., MTT, MTS, or LDH release) in parallel with your antiviral assay on uninfected cells.[14][15] This will determine the compound's 50% cytotoxic concentration (CC50).
-
Calculate the Selectivity Index (SI): The SI is the ratio of CC50 to EC50 (50% effective concentration). A higher SI value (>10) is generally desired, indicating a better therapeutic window.
-
Optimize Exposure Time: Reduce the incubation time of the compound with the cells if possible. Short-term antiviral effects might be observable before significant long-term toxicity occurs.
-
Use a Different Cell Line: Host cell lines can have varied sensitivities to chemical compounds. Test this compound in a different cell line that also supports viral replication.
| Parameter | Description | Typical Goal |
| EC50 | Concentration for 50% inhibition of viral replication. | As low as possible |
| CC50 | Concentration for 50% reduction in host cell viability. | As high as possible |
| SI (CC50/EC50) | Selectivity Index; the therapeutic window. | > 10 |
Table 1: Key parameters for evaluating this compound's in-vitro efficacy and toxicity.
Q4: My Western blot results for downstream phosphoprotein targets are inconsistent or show no change after this compound treatment. What can I do?
A4: Western blotting for phosphoproteins requires specific protocol optimizations to preserve the labile phosphate groups and ensure sensitive detection.[16]
Key Optimization Points:
-
Sample Preparation: Immediately after cell lysis, add phosphatase inhibitors to your lysis buffer.[17] Keep samples on ice or at 4°C at all times.[17]
-
Blocking Buffers: Avoid using milk as a blocking agent. Milk contains casein, a phosphoprotein that can cause high background.[17] Use 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) instead.[18]
-
Wash Buffers: Use TBST instead of Phosphate-Buffered Saline (PBS) for all wash steps and antibody dilutions. The phosphate in PBS can compete with the phospho-specific antibody binding.[16]
-
Antibody Incubation: Use a phospho-specific primary antibody and incubate at 4°C overnight to enhance signal.[18]
-
Loading Control: Always probe for the total (non-phosphorylated) form of your target protein on the same blot.[17] This confirms that the lack of a phospho-signal is due to inhibition by this compound and not due to protein degradation or loading errors.
Experimental Workflow: Phosphoprotein Western Blot
Caption: Optimized workflow for detecting phosphoproteins via Western blot.
Experimental Protocols
Protocol 1: this compound In-Vitro Antiviral Assay (Plaque Reduction Neutralization Test)
This protocol is designed to determine the EC50 of this compound by measuring the reduction in viral plaque formation in a permissive cell line.
Materials:
-
Permissive host cells (e.g., Vero E6)
-
Target Virus Stock (titered)
-
This compound stock solution (in DMSO)
-
Complete Growth Medium (e.g., DMEM + 10% FBS)
-
Infection Medium (e.g., DMEM + 2% FBS)
-
Overlay Medium (e.g., 1.2% Avicel in 2X MEM)
-
Crystal Violet Staining Solution (0.1% crystal violet, 20% ethanol)
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 12-well plates at a density that will form a confluent monolayer within 24 hours.
-
Compound Dilution: Prepare a 2x serial dilution series of this compound in infection medium. Include a "no drug" (virus control) and "no virus" (cell control) well.
-
Infection: When cells are 95-100% confluent, remove the growth medium. Add 200 µL of the prepared drug dilutions to each well. Then, add 200 µL of virus diluted in infection medium to achieve ~100 plaque-forming units (PFU) per well. Incubate for 1 hour at 37°C.
-
Overlay: After incubation, remove the inoculum. Add 1 mL of Overlay Medium to each well.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until distinct plaques are visible in the virus control wells.
-
Staining: Remove the overlay and fix the cells with 10% formalin for 30 minutes. Remove formalin and stain with Crystal Violet solution for 15 minutes.
-
Analysis: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well. Calculate the percent inhibition for each concentration relative to the virus control.
-
EC50 Calculation: Determine the EC50 value by plotting the percent inhibition versus the log of this compound concentration and fitting the data to a four-parameter logistic curve.
Protocol 2: Host Cell Cytotoxicity Assay (MTS Assay)
This protocol measures the effect of this compound on the metabolic activity of uninfected host cells to determine the CC50.
Materials:
-
Host cells (same as in antiviral assay)
-
This compound stock solution
-
Complete Growth Medium
-
MTS Reagent (e.g., CellTiter 96 AQueous One Solution)
-
96-well clear-bottom plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1x10^4 cells/well) and incubate for 24 hours.
-
Compound Addition: Prepare a serial dilution of this compound in complete growth medium at the same concentrations used in the antiviral assay. Remove the old medium from the cells and add 100 µL of the drug dilutions. Include "no drug" wells as a 100% viability control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light, until the color develops.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
CC50 Calculation: Calculate the percent viability for each concentration relative to the "no drug" control. Determine the CC50 value by plotting percent viability versus the log of this compound concentration using a four-parameter logistic curve.
References
- 1. protocolsandsolutions.com [protocolsandsolutions.com]
- 2. researchgate.net [researchgate.net]
- 3. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. scitechnol.com [scitechnol.com]
- 11. quora.com [quora.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 14. emerypharma.com [emerypharma.com]
- 15. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 16. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 17. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 18. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
Validation & Comparative
Comparative Analysis of Firzacorvir and Other Next-Generation Hepatitis B Virus (HBV) Core Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The quest for a functional cure for chronic hepatitis B (CHB) has intensified the focus on novel therapeutic agents that target different stages of the hepatitis B virus (HBV) lifecycle. Among the most promising are the core inhibitors, also known as capsid assembly modulators (CAMs). These molecules target the HBV core protein (HBc), a crucial component for viral replication and persistence. This guide provides a detailed comparison of Firzacorvir (ABI-H2158), a once-promising candidate, with other notable core inhibitors such as Vebicorvir, Bersacapavir, and EDP-514, supported by preclinical and clinical data.
Mechanism of Action: A Common Target, Diverse Effects
HBV core inhibitors allosterically bind to the core protein, disrupting its function. However, they can be broadly classified into two main types based on their downstream effects:
-
Type I Inhibitors: These compounds induce the formation of aberrant, non-functional capsids that are unable to correctly package the viral pregenomic RNA (pgRNA).
-
Type II Inhibitors: These molecules accelerate capsid assembly, but the resulting capsids are empty and lack the viral genome.[1]
By interfering with proper capsid formation, these inhibitors disrupt multiple critical steps in the viral lifecycle. This includes blocking the encapsidation of pgRNA, which is essential for reverse transcription, and preventing the formation of new covalently closed circular DNA (cccDNA) in the nucleus of infected cells—the key reservoir for viral persistence.[2][3][4]
Quantitative Performance Comparison: Preclinical Data
The following table summarizes the in vitro potency of this compound and its comparators against HBV replication and cccDNA formation. The 50% effective concentration (EC50) represents the drug concentration required to inhibit viral activity by half, while the 50% cytotoxic concentration (CC50) indicates the concentration that causes a 50% reduction in cell viability. A higher selectivity index (SI = CC50/EC50) suggests a more favorable safety profile at the cellular level.
| Compound | Type | Target | EC50 (Replication) | EC50 (cccDNA Formation) | Cell System |
| This compound (ABI-H2158) | Dual (I/II) | pgRNA Encapsidation & cccDNA Formation | 22 - 41 nM[3] | ~200 nM[3] | HepAD38, HepG2-NTCP, PHH |
| Vebicorvir (ABI-H0731) | Type I | pgRNA Encapsidation & cccDNA Formation | 173 - 307 nM[5][6] | 1.84 - 7.3 µM[5][7] | - |
| Bersacapavir (JNJ-56136379) | Type II | Capsid Assembly | 54 - 93 nM[8] | - | HepG2.117, PHH |
| EDP-514 | Type II | Capsid Assembly | 17 - 27 nM[1] | Potent inhibitor of de novo cccDNA formation | HepAD38, HepDE19, HepG2.2.15 |
Clinical Development and Performance Summary
While preclinical data offer a glimpse into potency, clinical trial results provide the ultimate test of efficacy and safety.
-
This compound (ABI-H2158): Showed a promising profile with potent, pan-genotypic activity in Phase 1 trials.[9] However, its development was terminated during Phase 2 studies due to instances of drug-induced hepatotoxicity, highlighting a critical safety liability.[3][9]
-
Vebicorvir (ABI-H0731): As a first-generation core inhibitor, vebicorvir demonstrated good safety and antiviral activity in Phase 2 studies, particularly in combination with nucleos(t)ide analogues (NrtIs), leading to continued reductions in HBV DNA and pgRNA.[10][11] Despite this, the treatment was not sufficient to achieve a functional cure, and all patients experienced virologic relapse after discontinuing therapy.[12][13]
-
Bersacapavir (JNJ-56136379): This potent capsid assembly modulator showed significant reductions in HBV DNA in Phase 1 and 2 trials.[8][14] However, its impact on reducing HBsAg levels—a key endpoint for a functional cure—was limited.[4] Even when combined with a small interfering RNA (siRNA) designed to reduce HBsAg production, the regimen did not result in functional cures.[15][16][17]
-
EDP-514: This novel Type II core inhibitor demonstrated rapid and marked reductions in both HBV DNA and HBV RNA in a 28-day Phase 1b study in treatment-naive patients.[3] The compound was generally well-tolerated and showed a pharmacokinetic profile supportive of once-daily dosing.[18]
Signaling Pathway and Experimental Workflow Visualization
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: HBV Lifecycle and Core Inhibitor Mechanism of Action.
Caption: Experimental Workflow for Evaluating HBV Core Inhibitors.
Experimental Protocols
The evaluation of HBV core inhibitors relies on a series of standardized in vitro assays to determine their efficacy, cytotoxicity, and mechanism of action.
Antiviral Activity Assay (EC50 Determination)
Objective: To determine the concentration of a compound that inhibits HBV replication by 50%.
Methodology:
-
Cell Culture: HBV-producing stable cell lines, such as HepG2.2.15 or HepAD38, are cultured in 96-well plates.[19] These cells are engineered to replicate HBV upon removal of a tetracycline-like antibiotic from the culture medium.
-
Compound Treatment: Cells are treated with serial dilutions of the test compound for a period of several days. Fresh media containing the compound is typically replenished during the incubation period.[19]
-
DNA Extraction: After incubation, total cellular DNA or DNA from the culture supernatant (containing secreted virions) is extracted using a commercial kit.[19]
-
Quantification: The amount of HBV DNA is quantified using quantitative polymerase chain reaction (qPCR) with primers and probes specific to the HBV genome.
-
Data Analysis: The percentage of viral replication inhibition is calculated relative to untreated control cells. The EC50 value is then determined by plotting the inhibition percentage against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (CC50 Determination)
Objective: To determine the concentration of a compound that causes a 50% reduction in the viability of host cells.
Methodology:
-
Cell Culture: Host cells (the same type used in the antiviral assay) are cultured in 96-well plates to approximately 80% confluency.[20]
-
Compound Treatment: The cells are treated with the same serial dilutions of the test compound as in the antiviral assay, but in the absence of the virus.[15]
-
MTT Addition: After an incubation period of 2-4 days, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[9][20]
-
Incubation: The plate is incubated for 3-4 hours. During this time, metabolically active (viable) cells convert the yellow MTT into a purple formazan product.[9][20]
-
Solubilization and Measurement: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals. The absorbance of the solution is then measured using a plate reader at approximately 540-570 nm.[20]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The CC50 value is determined from the resulting dose-response curve.
cccDNA Quantification Assay
Objective: To specifically quantify the amount of HBV cccDNA in infected cells, a key marker of the persistent viral reservoir.
Methodology:
-
Cell Culture and Infection: Primary human hepatocytes or susceptible cell lines like HepG2-NTCP are infected with HBV.
-
DNA Extraction: A specialized extraction method, such as a modified Hirt procedure, is used to selectively isolate low-molecular-weight, protein-free DNA, which enriches for cccDNA.[2][10]
-
Nuclease Digestion: The extracted DNA is treated with specific nucleases to eliminate contaminating viral DNA forms. Plasmid-safe ATP-dependent DNase (PSD) or a combination of T5 exonuclease and Exonucleases I/III are commonly used to digest the abundant relaxed circular (rc)DNA and double-stranded linear (dsl)DNA, while leaving the supercoiled cccDNA intact.[2][12]
-
Quantification: The remaining cccDNA is quantified using a highly specific qPCR assay. Primers are designed to span the gap region of rcDNA, ensuring that only the closed circular form is amplified efficiently.[21]
-
Normalization: Results are often normalized to a host housekeeping gene (e.g., RNaseP) to account for variations in cell number and DNA extraction efficiency.[21]
Capsid Assembly Assay
Objective: To assess a compound's ability to interfere with the formation of HBV nucleocapsids.
Methodology:
-
Protein Expression: Recombinant HBV core protein is expressed and purified from E. coli.[22]
-
In Vitro Assembly Reaction: The purified core protein dimers are induced to assemble into capsids by adjusting buffer conditions (e.g., increasing ionic strength). The test compound is included in the reaction mixture.[11]
-
Analysis: The formation of capsids is monitored using various biophysical techniques:
-
Native Agarose Gel Electrophoresis: Assembled capsids are large complexes that can be resolved from unassembled dimers on a native agarose gel. They can be visualized by immunoblotting with an anti-HBc antibody.[23]
-
Electron Microscopy: Allows for direct visualization of the assembled particles, revealing whether they are normal icosahedral capsids, aberrant structures, or empty.[23]
-
Thermal Shift Assay (TSA): This method measures the change in the melting temperature of the core protein in the presence of a ligand. A compound that binds to and stabilizes the core protein will increase its melting temperature.[19][24]
-
References
- 1. enanta.com [enanta.com]
- 2. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 trial of the safety, pharmacokinetics, and antiviral activity of EDP-514 in untreated viremic chronic hepatitis B patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analyses of HBV cccDNA Quantification and Modification | Springer Nature Experiments [experiments.springernature.com]
- 5. Vebicorvir | HBV | TargetMol [targetmol.com]
- 6. probechem.com [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Bersacapavir (JNJ-56136379, JNJ-6379) | HBV capsid inhibitor | Probechem Biochemicals [probechem.com]
- 9. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 10. Approaches to quantifying hepatitis B virus covalently closed circular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Long-term open-label vebicorvir for chronic HBV infection: Safety and off-treatment responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 16. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 17. air.unimi.it [air.unimi.it]
- 18. enanta.com [enanta.com]
- 19. Novel Hepatitis B Virus Capsid-Targeting Antiviral that Aggregates Core Particles and Inhibits Nuclear Entry of Viral Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Sensitive and Specific PCR-based Assay to Quantify Hepatitis B Virus Covalently Closed Circular (ccc) DNA while Preserving Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Trapping of Hepatitis B Virus capsid assembly intermediates by phenylpropenamide assembly accelerators - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Design and Synthesis of Hepatitis B Virus (HBV) Capsid Assembly Modulators and Evaluation of Their Activity in Mammalian Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Unveiling Firzacorvir's Dual Assault on Hepatitis B: A Comparative Guide
For Immediate Release
SOUTH SAN FRANCISCO, Calif., November 7, 2025 – Assembly Biosciences' investigational compound, Firzacorvir (also known as ABI-H2158), a novel core protein inhibitor for the treatment of chronic hepatitis B (CHB), has demonstrated a potent dual mechanism of action in preclinical studies. This guide provides a detailed comparison of this compound's antiviral activity against other therapeutic alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound, despite its discontinuation in clinical trials due to hepatotoxicity, represents a significant area of research in HBV treatment by targeting the viral core protein.[1] This approach differs from current standard-of-care nucleoside/nucleotide analogs (NAs) like Entecavir and Tenofovir, which primarily inhibit the viral polymerase. This compound's dual mechanism involves inhibiting two crucial steps in the HBV lifecycle: the encapsidation of pregenomic RNA (pgRNA) and the formation of covalently closed circular DNA (cccDNA), the persistent viral reservoir in the nucleus of infected cells.[1]
Comparative Antiviral Potency
The following tables summarize the in vitro 50% effective concentration (EC50) values for this compound and its comparators. Lower EC50 values indicate higher antiviral potency.
| Compound | Mechanism of Action | pgRNA Encapsidation Inhibition EC50 (nM) | Cell Type | Reference |
| This compound (ABI-H2158) | HBV Core Inhibitor | 22 | HepAD38 | [1] |
| 27 | HepG2-NTCP | [1] | ||
| 41 | Primary Human Hepatocytes (PHH) | [1] | ||
| Vebicorvir (VBR) | HBV Core Inhibitor | - | - | - |
| ABI-H3733 | HBV Core Inhibitor | - | - | - |
| Compound | Mechanism of Action | cccDNA Formation Inhibition EC50 (nM) | Cell Type | Reference |
| This compound (ABI-H2158) | HBV Core Inhibitor | ~200 | HepG2-NTCP, PHH | [1] |
| Vebicorvir (VBR) | HBV Core Inhibitor | >10,000 | - | - |
| ABI-H3733 | HBV Core Inhibitor | 125 | - | [2] |
| Compound | Mechanism of Action | HBV DNA Replication Inhibition EC50 (nM) | Cell Type | Reference |
| This compound (ABI-H2158) | HBV Core Inhibitor | 27-41 | HepG2-NTCP, PHH | [1] |
| Entecavir | Nucleoside Analog | 3.8 - 5.3 | HepG2, 2.2.15 | [3][4] |
| Tenofovir | Nucleotide Analog | 20 - 1100 | HepG2 | [5][6][7] |
Note: Direct comparative studies of pgRNA encapsidation and cccDNA formation inhibition for Entecavir and Tenofovir are not applicable as their primary mechanism is polymerase inhibition.
Visualizing the Mechanism of Action
The following diagrams illustrate the dual mechanism of this compound and the distinct mechanism of nucleoside/nucleotide analogs in the HBV replication cycle.
References
- 1. Preclinical characterization of ABI-H2158, an HBV core inhibitor with dual mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Moving Fast Toward Hepatitis B Virus Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. New therapeutic options for persistent low-level viremia in patients with chronic hepatitis B virus infection: Increase of entecavir dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Intracellular metabolism and in vitro activity of tenofovir against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of HBV Resistance: A Comparative Guide to Firzacorvir and Nucleos(t)ide Analogues
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant Hepatitis B Virus (HBV) strains presents a significant challenge to effective long-term viral suppression. While nucleos(t)ide analogues (NUCs) have been the cornerstone of HBV therapy, their efficacy can be compromised by the selection of resistance mutations in the viral polymerase. Firzacorvir (ABI-H2158), a novel HBV core inhibitor, offered a different mechanism of action, but its clinical development was discontinued due to hepatotoxicity. Consequently, published data on its cross-resistance profile is unavailable.
This guide provides a comparative analysis of the expected cross-resistance profile of this compound, as a representative of the HBV core inhibitor class, against established NUCs. This comparison is based on their distinct mechanisms of action and supported by experimental data for approved antiviral agents.
Understanding the Mechanisms: A Tale of Two Targets
The likelihood of cross-resistance between antiviral drugs is fundamentally linked to their mechanism of action. Drugs that target the same viral protein and have similar binding sites are more prone to cross-resistance, as a single mutation can confer resistance to multiple compounds.
Table 1: Mechanism of Action of HBV Antivirals
| Drug Class | Representative Drugs | Primary Target | Mechanism of Action |
| Core Inhibitors | This compound (ABI-H2158), Vebicorvir | HBV Core Protein | Binds to and allosterically modulates the core protein, disrupting capsid assembly and disassembly. This interferes with multiple stages of the viral lifecycle, including pgRNA encapsidation and cccDNA formation. |
| Nucleoside Analogues (NRTIs) | Entecavir, Lamivudine, Telbivudine | HBV Polymerase (Reverse Transcriptase) | Act as chain terminators during viral DNA synthesis. They are incorporated into the growing DNA chain, preventing further elongation. |
| Nucleotide Analogues (NtRTIs) | Tenofovir, Adefovir | HBV Polymerase (Reverse Transcriptase) | Similar to NRTIs, they act as chain terminators to inhibit viral DNA synthesis. |
Due to these fundamentally different targets, it is highly unlikely that resistance mutations selected by NUCs in the HBV polymerase gene would confer resistance to core inhibitors like this compound. Conversely, mutations in the core protein that could potentially lead to resistance to this compound would not be expected to affect the activity of NUCs.
Cross-Resistance Profiles of Approved Nucleos(t)ide Analogues
Extensive clinical experience and in vitro studies have characterized the cross-resistance patterns among NUCs. Resistance to one NUC can often lead to reduced susceptibility to other drugs within the same class.
Table 2: Cross-Resistance Among HBV Nucleos(t)ide Analogues
| Primary Resistance Mutation(s) | Resistant To | Cross-Resistance Observed | Fully Active (No Cross-Resistance) |
| rtM204V/I ± rtL180M | Lamivudine, Telbivudine | Entecavir (reduced susceptibility) | Tenofovir, Adefovir |
| rtA181T/V | Adefovir | Tenofovir (potential for reduced susceptibility), Lamivudine | Entecavir |
| rtN236T | Adefovir | Tenofovir (potential for reduced susceptibility) | Entecavir, Lamivudine |
| Entecavir Resistance Mutations (e.g., rtT184G, rtS202I, rtM250V + rtM204V/I + rtL180M) | Entecavir | Lamivudine, Telbivudine | Tenofovir, Adefovir |
This table summarizes general cross-resistance patterns. The degree of resistance can vary based on the specific combination of mutations.
Experimental Protocols for Assessing Cross-Resistance
The determination of antiviral cross-resistance relies on robust in vitro assays. The following outlines a typical experimental workflow for evaluating the susceptibility of drug-resistant HBV variants to other antiviral compounds.
Generation of Drug-Resistant HBV Mutants
-
Site-Directed Mutagenesis: Specific resistance-conferring mutations (e.g., rtM204V in the HBV polymerase for lamivudine resistance) are introduced into an HBV expression plasmid using standard molecular cloning techniques.
-
In Vitro Selection: Wild-type HBV-producing cell lines are cultured in the presence of escalating concentrations of an antiviral drug over a prolonged period. The surviving viral population is then sequenced to identify selected resistance mutations.
In Vitro Drug Susceptibility Assay
-
Cell Culture: A stable cell line that supports HBV replication (e.g., HepG2.2.15 cells or Huh7 cells transfected with an HBV expression plasmid) is used.
-
Transfection: For transient assays, hepatoma cells are transfected with plasmids expressing either wild-type HBV or a specific drug-resistant mutant.
-
Drug Treatment: Transfected or stably expressing cells are treated with serial dilutions of the antiviral compounds being tested (e.g., this compound and a panel of NUCs).
-
Quantification of Viral Replication: After a defined incubation period (typically 3-6 days), the level of HBV replication is assessed by quantifying intracellular HBV DNA or secreted HBV DNA in the cell culture supernatant using quantitative real-time PCR (qPCR).
-
Data Analysis: The 50% effective concentration (EC50) is calculated for each drug against both the wild-type and mutant viruses. The EC50 is the drug concentration that inhibits viral replication by 50%.
-
Fold-Change Calculation: The degree of resistance is expressed as the fold-change in EC50, calculated by dividing the EC50 for the mutant virus by the EC50 for the wild-type virus. A fold-change significantly greater than 1 indicates resistance.
Visualizing the Workflow
The following diagram illustrates the key steps in an in vitro cross-resistance study.
Conclusion
While direct experimental data for this compound cross-resistance is not available due to its discontinued development, a thorough understanding of its mechanism of action as an HBV core inhibitor provides a strong theoretical basis for the lack of cross-resistance with nucleos(t)ide analogues that target the viral polymerase. The distinct viral targets of these two classes of antivirals mean that resistance mutations selected by one class are unlikely to impact the efficacy of the other. This principle of targeting different viral functions remains a cornerstone in the development of combination therapies aimed at preventing and overcoming drug resistance in chronic HBV infection. For future drug development, the experimental protocols outlined here will be crucial in characterizing the resistance and cross-resistance profiles of novel antiviral agents.
Benchmarking Firzacorvir's Potency Against New HBV Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, necessitating the development of novel therapeutics with improved efficacy. This guide provides a comparative analysis of the preclinical potency of Firzacorvir (ABI-H2158), a discontinued but potent HBV core protein inhibitor, against a new wave of inhibitors targeting various stages of the viral lifecycle. This objective comparison is supported by available experimental data to inform future research and drug development efforts.
Introduction to this compound and Novel HBV Inhibitors
This compound is a potent, pan-genotypic HBV core protein inhibitor that demonstrated a dual mechanism of action by inhibiting both the encapsidation of pregenomic RNA (pgRNA) and the formation of covalently closed circular DNA (cccDNA)[1]. Despite its promising preclinical profile, the clinical development of this compound was terminated due to instances of hepatotoxicity.
In the evolving landscape of HBV therapeutics, several new classes of inhibitors have emerged, each with a distinct mechanism of action. This guide will focus on the following promising alternatives:
-
Capsid Assembly Modulators (CAMs): These molecules, such as ALG-000184, interfere with the proper assembly of the viral capsid, a crucial step for viral replication.
-
Antisense Oligonucleotides (ASOs): Bepirovirsen is an example of an ASO designed to degrade HBV RNA transcripts, thereby inhibiting the production of viral proteins.
-
Small Interfering RNAs (siRNAs): Molecules like JNJ-3989 and VIR-2218 utilize the RNA interference pathway to silence specific HBV viral RNAs.
Quantitative Comparison of Antiviral Potency
The following table summarizes the available preclinical potency data for this compound and the selected new HBV inhibitors. It is important to note that the available data for each compound varies, with some having well-defined EC50 values from in vitro assays, while others are primarily characterized by their effects in animal models or clinical trials.
| Inhibitor Class | Compound | Mechanism of Action | Target | Potency (EC50/IC50) | Cell System/Model | Reference |
| Core Protein Inhibitor | This compound (ABI-H2158) | Inhibits pgRNA encapsidation & cccDNA formation | HBV Core Protein | HBV Replication: - 22 nM (HepAD38) - 27 nM (HepG2-NTCP) - 41 nM (PHH) - 7.1-22 nM (Genotypes A-E)cccDNA Formation: - ~200 nM (HepG2-NTCP & PHH) | HepAD38, HepG2-NTCP, Primary Human Hepatocytes (PHH) | [1] |
| Capsid Assembly Modulator (CAM) | ALG-000184 (prodrug of ALG-001075) | Induces formation of empty capsids | HBV Core Protein | HBV DNA Reduction: - 0.63 nM (HepG2.117) - 0.53 nM (HepG2.2.15)cccDNA Establishment: - EC50: 1.98 nM - EC90: 8.56 nM | HepG2.117, HepG2.2.15 | [2][3] |
| Antisense Oligonucleotide (ASO) | Bepirovirsen | Degrades HBV RNA | HBV RNA | Dose-dependent reduction in HBV RNA, DNA, and viral proteins observed in HepG2.2.15 cells and HBV-transgenic mice. Specific EC50 not provided. | HepG2.2.15 cells, HBV-transgenic mice | [4][5][6] |
| Small Interfering RNA (siRNA) | JNJ-3989 | RNA interference | HBV RNA | Resulted in ≥1 log10 IU/ml HBsAg reduction in 97.5% of patients in a Phase IIa trial. Preclinical EC50 not detailed. | Clinical Trial Data | [7][8] |
| Small Interfering RNA (siRNA) | VIR-2218 | RNA interference | HBV X protein transcript | HBsAg Reduction: - IC50: 28.2 pMInfectious HDV Virion Reduction: - IC50: 29.3 pM | Primary Human Hepatocytes (PHH) co-infected with HBV/HDV | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used to assess the potency of these HBV inhibitors.
HBV Antiviral Activity Assay in HepG2-NTCP Cells
This assay is used to determine the efficacy of antiviral compounds in a cell line that mimics key aspects of in vivo HBV infection.
-
Cell Culture: HepG2-NTCP cells, which are engineered to express the human sodium taurocholate co-transporting polypeptide (NTCP) receptor, are seeded in collagen-coated plates[10][11].
-
Infection: Cells are infected with HBV inoculum in a medium containing polyethylene glycol (PEG) to enhance infection efficiency[12].
-
Compound Treatment: Following infection, the cells are treated with serial dilutions of the test compound.
-
Endpoint Analysis: After a defined incubation period (typically several days), antiviral activity is assessed by quantifying intracellular or secreted HBV DNA and antigens (e.g., HBsAg, HBeAg) using methods like qPCR and ELISA[10][11]. The EC50 value, the concentration of the compound that inhibits 50% of viral replication, is then calculated.
pgRNA Encapsidation Assay
This assay specifically measures the ability of a compound to inhibit the packaging of the viral pregenomic RNA into newly forming capsids.
-
Cell Lysis: HBV-producing cells (e.g., HepG2.2.15 or induced HepAD38) are lysed to release intracellular components, including viral nucleocapsids.
-
Nucleocapsid Isolation: Nucleocapsids are isolated from the cell lysate, often by immunoprecipitation using an anti-HBc antibody[1][13].
-
RNA Extraction: The RNA contained within the isolated nucleocapsids is extracted.
-
Quantification: The amount of encapsidated pgRNA is quantified using reverse transcription-quantitative PCR (RT-qPCR)[1][13]. The IC50 value, the concentration of the compound that inhibits 50% of pgRNA encapsidation, is determined.
cccDNA Formation Assay
This assay evaluates the effect of an inhibitor on the formation of the stable cccDNA reservoir in the nucleus of infected cells.
-
De Novo Infection: Susceptible cells, such as HepG2-NTCP or primary human hepatocytes, are infected with HBV in the presence of the test compound.
-
Hirt Extraction: After several days of infection, low molecular weight DNA, including cccDNA, is selectively extracted from the cells using the Hirt method[14][15].
-
cccDNA Quantification: The amount of cccDNA is quantified using either Southern blot analysis, which can distinguish cccDNA from other viral DNA forms, or by a specific qPCR assay following treatment with exonucleases to remove non-cccDNA forms[14][15][16][17]. The EC50 value for the inhibition of cccDNA formation is then calculated.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways targeted by these inhibitors is essential for rational drug design and combination therapy strategies.
HBV Life Cycle and the Role of the Core Protein
The HBV life cycle involves several key steps that are potential targets for antiviral intervention. The core protein plays a central role in encapsidation of the viral genome and its transport to the nucleus for cccDNA formation.
Mechanism of Action of Core Protein Inhibitors (e.g., this compound)
Core protein inhibitors like this compound disrupt the HBV life cycle at two critical junctures: they prevent the proper encapsidation of pgRNA and also interfere with the stability of incoming nucleocapsids, thereby inhibiting the formation of new cccDNA.
Experimental Workflow for Antiviral Potency Assessment
The determination of a compound's antiviral potency follows a structured workflow, from initial cell-based screening to more complex assays measuring specific mechanistic steps.
References
- 1. tandfonline.com [tandfonline.com]
- 2. aligos.com [aligos.com]
- 3. aligos.com [aligos.com]
- 4. Preclinical and Phase 1 Assessment of Antisense Oligonucleotide Bepirovirsen in Hepatitis B Virus-Transgenic Mice and Healthy Human Volunteers: Support for Clinical Dose Selection and Evaluation of Safety, Tolerability, and Pharmacokinetics of Single and Multiple Doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical and Phase 1 Assessment of Antisense Oligonucleotide Bepirovirsen in Hepatitis B Virus–Transgenic Mice and Healthy Human Volunteers: Support for Clinical Dose Selection and Evaluation of Safety, Tolerability, and Pharmacokinetics of Single and Multiple Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Combination treatments including the small-interfering RNA JNJ-3989 induce rapid and sometimes prolonged viral responses in patients with CHB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eatg.org [eatg.org]
- 9. s203.q4cdn.com [s203.q4cdn.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. NTCP-Reconstituted In Vitro HBV Infection System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of a novel hepatitis B virus encapsidation detection assay by viral nucleocapsid-captured quantitative RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ice-hbv.org [ice-hbv.org]
- 15. A southern blot assay for detection of hepatitis B virus covalently closed circular DNA from cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantification of Hepatitis B Virus Covalently Closed Circular DNA in Infected Cell Culture Models by Quantitative PCR [bio-protocol.org]
- 17. Quantification of Hepatitis B Virus Covalently Closed Circular DNA in Infected Cell Culture Models by Quantitative PCR [en.bio-protocol.org]
A Head-to-Head Comparison of Firzacorvir and Other Capsid Assembly Modulators for Hepatitis B Virus
For Researchers, Scientists, and Drug Development Professionals
The landscape of chronic hepatitis B (HBV) treatment is evolving, with capsid assembly modulators (CAMs) emerging as a promising class of antiviral agents. These molecules target the HBV core protein (Cp), a crucial component in the viral lifecycle, thereby inhibiting viral replication. This guide provides a detailed, head-to-head comparison of Firzacorvir (also known as ABI-H2158) and other notable CAMs, including Vebicorvir (ABI-H0731), GLS4, and JNJ-56136379. The information is supported by preclinical and clinical data to aid researchers in their understanding and evaluation of these compounds.
Mechanism of Action: A Tale of Two Classes
Capsid assembly modulators are broadly categorized into two main classes based on their mechanism of action[1]:
-
Class I (or CAM-A): These modulators, such as GLS4, induce the misassembly of core protein dimers into aberrant, non-capsid structures. This disruption prevents the proper encapsidation of the viral pregenomic RNA (pgRNA) and polymerase, halting the replication process.
-
Class II (or CAM-E): This class, which includes this compound, Vebicorvir, and JNJ-56136379, accelerates the assembly of capsids. However, this rapid assembly leads to the formation of empty capsids that lack the viral genome, rendering them non-infectious.
This fundamental difference in their mechanism of action can influence their overall antiviral profile and potential for combination therapies.
Comparative Performance Data
The following tables summarize the available preclinical and clinical data for this compound and other selected CAMs. It is important to note that direct comparisons should be made with caution, as the experimental conditions and clinical trial designs may vary.
Table 1: Preclinical In Vitro Efficacy
| Compound | Class | Cell Line | EC50 (HBV DNA reduction) | EC50 (cccDNA formation) | Genotypic Coverage | Reference(s) |
| This compound (ABI-H2158) | II (CAM-E) | HepAD38 | 22 nM | ~200 nM | Pan-genotypic (A-E) | [2][3][4] |
| HepG2-NTCP | 27 nM | ~200 nM | [2][3][4] | |||
| PHH | 41 nM | ~200 nM | [2][3][4] | |||
| Vebicorvir (ABI-H0731) | II (CAM-E) | N/A | N/A | N/A | N/A | [5] |
| GLS4 | I (CAM-A) | HepAD38 | N/A | >1 log reduction | N/A | [6] |
| GLP-26 (related to GLS4) | I (CAM-A) | HepAD38 | 3 nM | >1 log reduction | N/A | [6] |
| PHH | 40 nM | N/A | [6] | |||
| JNJ-56136379 | II (CAM-E) | N/A | N/A | N/A | Genotypes A-D | [5] |
N/A: Data not readily available in the searched literature. PHH: Primary Human Hepatocytes.
Table 2: Clinical Trial Data (Selected Endpoints)
| Compound | Phase | Patient Population | Treatment Regimen | Mean HBV DNA Reduction (log10 IU/mL) | Mean pgRNA Reduction (log10 copies/mL) | Reference(s) |
| This compound (ABI-H2158) | Phase 2 (Terminated) | Chronic HBV | N/A | N/A | N/A | [3][4] |
| Vebicorvir (ABI-H0731) | Phase 2 | Treatment-naïve, HBeAg+ | VBR 300mg + ETV | -5.33 (at Week 24) | Greater than ETV alone | [7][8] |
| Virologically suppressed | VBR 300mg + NrtI | Maintained suppression | Greater than NrtI alone | [9][10] | ||
| GLS4 | Phase 1b | Treatment-naïve | GLS4 120mg + ritonavir | -1.42 (at 28 days) | -0.75 (at 28 days) | [11][12] |
| Treatment-naïve | GLS4 240mg + ritonavir | -2.13 (at 28 days) | -1.78 (at 28 days) | [11][12] | ||
| Phase 2b | Treatment-naïve, HBeAg+ | GLS4/ritonavir + ETV | -5.02 (at Week 12) | N/A | [13] | |
| JNJ-56136379 | Phase 1 | Treatment-naïve | JNJ-6379 (25-250mg) | Dose-dependent reduction | Dose-dependent reduction | [14][15] |
| Phase 2 | Treatment-naïve, HBeAg+ | JNJ-6379 75mg + NA | -5.53 (at Week 24) | -2.96 (at Week 24) | ||
| Treatment-naïve, HBeAg+ | JNJ-6379 250mg + NA | -5.88 (at Week 24) | -3.15 (at Week 24) |
ETV: Entecavir; NA: Nucleos(t)ide Analogue; NrtI: Nucleos(t)ide Reverse Transcriptase Inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used in the evaluation of CAMs.
HBV Capsid Assembly Analysis by Native Agarose Gel Electrophoresis
This assay is used to visualize the formation of HBV capsids and to assess the effect of CAMs on their assembly.
1. Cell Lysis:
- Culture HBV-producing cells (e.g., HepG2.2.15) with and without the test CAM.
- Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, and protease inhibitors).
- Centrifuge to pellet cell debris and collect the supernatant containing cytoplasmic extracts.
2. Native Agarose Gel Electrophoresis:
- Prepare a 1% agarose gel in TBE buffer.
- Mix the cytoplasmic extracts with a native loading dye (without SDS or reducing agents).
- Run the gel at a constant voltage at 4°C to maintain the native structure of the capsids.
3. Western Blotting:
- Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk in TBST).
- Incubate with a primary antibody specific for the HBV core protein.
- Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
- Detect the signal using a chemiluminescent substrate.
start [label="Start:\nHBV-producing cells\n+/- CAM", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]
lysis [label="Cell Lysis\n(Non-denaturing)"]
centrifugation [label="Centrifugation"]
supernatant [label="Collect Supernatant\n(Cytoplasmic Extract)"]
gel [label="Native Agarose\nGel Electrophoresis"]
transfer [label="Western Blot\nTransfer"]
probing [label="Antibody Probing\n(anti-HBc)"]
detection [label="Chemiluminescent\nDetection"]
end [label="End:\nVisualize Capsid\nFormation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]
start -> lysis
lysis -> centrifugation
centrifugation -> supernatant
supernatant -> gel
gel -> transfer
transfer -> probing
probing -> detection
detection -> end
}
Quantification of HBV cccDNA by qPCR
This method is essential for determining the effect of CAMs on the establishment and maintenance of the stable cccDNA reservoir.
1. DNA Extraction:
- Harvest HBV-infected cells (e.g., primary human hepatocytes or HepG2-NTCP cells) treated with the CAM.
- Extract total DNA using a commercial kit.
2. Exonuclease Digestion:
- To specifically quantify cccDNA, treat the extracted DNA with a plasmid-safe ATP-dependent DNase or T5 exonuclease. These enzymes will digest linear and relaxed circular DNA, leaving the covalently closed circular DNA intact.
3. Quantitative PCR (qPCR):
- Use primers and a probe specific for a region of the HBV genome that is present in the cccDNA molecule.
- Perform qPCR using a standard thermal cycling protocol.
- Quantify the cccDNA copy number by comparing the amplification signal to a standard curve of known cccDNA concentrations.
4. Normalization:
- Normalize the cccDNA copy number to the amount of a host housekeeping gene (e.g., beta-globin) in the same sample to account for variations in cell number and DNA extraction efficiency.
start [label="Start:\nHBV-infected cells\n+/- CAM", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]
dna_extraction [label="Total DNA\nExtraction"]
exo_digestion [label="Exonuclease\nDigestion\n(to remove non-cccDNA)"]
qpcr [label="Quantitative PCR\n(cccDNA-specific primers)"]
normalization [label="Normalization\n(to host gene)"]
end [label="End:\nQuantify cccDNA\ncopy number", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]
start -> dna_extraction
dna_extraction -> exo_digestion
exo_digestion -> qpcr
qpcr -> normalization
normalization -> end
}
Concluding Remarks
This compound and other capsid assembly modulators represent a significant advancement in the pursuit of a functional cure for chronic hepatitis B. Their unique mechanisms of action, targeting a critical step in the viral lifecycle, offer the potential for improved viral suppression, particularly in combination with existing nucleos(t)ide analogue therapies. While preclinical data for this compound was promising, its clinical development was unfortunately halted. Nevertheless, the continued investigation of other CAMs like GLS4 and the clinical data from Vebicorvir and JNJ-56136379 trials provide valuable insights for the field. The data presented in this guide, while not from direct comparative studies, offers a structured overview to aid researchers in evaluating the relative strengths and potential of these important antiviral compounds. Future head-to-head clinical trials will be crucial for a definitive comparison of the efficacy and safety of next-generation CAMs.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Long-term open-label vebicorvir for chronic HBV infection: Safety and off-treatment responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [scholarship.miami.edu]
- 5. bobistheoilguy.com [bobistheoilguy.com]
- 6. researchgate.net [researchgate.net]
- 7. Design and Synthesis of Hepatitis B Virus (HBV) Capsid Assembly Modulators and Evaluation of Their Activity in Mammalian Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Characterization of a Novel Capsid Assembly Modulator for the Treatment of Chronic Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Native agarose gel electrophoresis and electroelution: A fast and cost-effective method to separate the small and large hepatitis B capsids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of Hepatitis B Virus Covalently Closed Circular DNA in Infected Cell Culture Models by Quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Sensitive and Specific PCR-based Assay to Quantify Hepatitis B Virus Covalently Closed Circular (ccc) DNA while Preserving Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure - PMC [pmc.ncbi.nlm.nih.gov]
Validating In-Vitro Efficacy of Firzacorvir in Ex-Vivo Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Firzacorvir (ABI-H2158), a novel hepatitis B virus (HBV) core protein inhibitor, with established antiviral agents. By examining in-vitro data and validating these findings with available ex-vivo model results for other drugs in the same class, this document offers a framework for understanding the potential ex-vivo efficacy of this compound.
Executive Summary
This compound is a potent HBV core protein inhibitor that has demonstrated significant antiviral activity in in-vitro studies. It employs a dual mechanism of action, disrupting both the encapsidation of pregenomic RNA (pgRNA) and the formation of covalently closed circular DNA (cccDNA). While direct comparative ex-vivo data for this compound is not yet publicly available, this guide synthesizes existing in-vitro data for this compound and compares it with the in-vitro and ex-vivo performance of other capsid assembly modulators (CAMs) and standard-of-care nucleos(t)ide analogs (NAs) like Entecavir and Tenofovir. This comparative approach allows for an informed projection of this compound's potential efficacy in more complex, physiologically relevant ex-vivo systems such as primary human hepatocytes (PHH), precision-cut liver slices (PCLS), and liver organoids.
Comparative Antiviral Activity
The following tables summarize the in-vitro antiviral activity of this compound and comparator compounds. This data provides a baseline for understanding their relative potencies.
Table 1: In-Vitro Antiviral Activity of this compound (ABI-H2158)
| Cell Model | Parameter | EC50 |
| HepAD38 | HBV DNA replication (pgRNA encapsidation) | 22 nM |
| HepG2-NTCP | HBV DNA replication | 27 nM |
| Primary Human Hepatocytes (PHH) | HBV DNA replication | 41 nM |
| HepG2-NTCP | cccDNA formation | ~200 nM |
| Primary Human Hepatocytes (PHH) | cccDNA formation | ~200 nM |
Table 2: Comparative In-Vitro Antiviral Activity of Other Anti-HBV Agents
| Compound Class | Compound | Cell Model | Parameter | EC50 |
| Capsid Assembly Modulator (CAM) | JNJ-56136379 (Bersacapavir) | Various cell lines | HBV DNA replication | 10-33 nM |
| ABI-H0731 | PHH | HBV DNA replication | 173-307 nM | |
| ABI-H0731 | de novo infection models | cccDNA formation | 1.84-7.3 µM | |
| Nucleos(t)ide Analog (NA) | Entecavir | HepG2 cells | HBV DNA replication | Potent inhibitor |
| Tenofovir | 2.2.15 cells | HBV DNA replication | 0.02 µM |
Validation in Ex-Vivo Models
While direct ex-vivo studies for this compound are not yet published, data from studies on other CAMs and NAs in sophisticated ex-vivo models like primary human hepatocytes, patient liver biopsies, and liver organoids validate the translation of in-vitro findings to a more physiologically relevant setting.
Table 3: Ex-Vivo Antiviral Activity of Comparator Compounds
| Compound Class | Compound | Ex-Vivo Model | Key Findings |
| Capsid Assembly Modulator (CAM) | JNJ-827 & JNJ-890 | Infected Primary Human Hepatocytes (PHH) | Potent inhibition of secreted HBV DNA and RNA. Significant reduction in HBeAg secretion.[1] |
| Nucleos(t)ide Analog (NA) | Entecavir | Paired liver biopsies from patients | After 48 weeks, significant reduction in hepatic HBV cccDNA (-0.9 log10 copies/HGEq) and total hepatic HBV DNA (-2.1 log10 copies/HGEq).[2][3] |
| Nucleos(t)ide Analog (NA) | Tenofovir | Liver biopsies from patients | Significant reduction in intrahepatic integrated and non-integrated HBV DNA.[4] |
| Nucleos(t)ide Analog (NA) | Entecavir | HBV-infected liver organoids | Decreased HBV-induced hepatic dysfunction.[5] |
These findings from ex-vivo models, particularly the demonstrated reduction in intrahepatic viral markers like cccDNA by NAs and the potent inhibition of viral replication by other CAMs in PHH, support the hypothesis that this compound's strong in-vitro activity against both pgRNA encapsidation and cccDNA formation would translate to significant efficacy in ex-vivo systems.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key ex-vivo experiments.
Primary Human Hepatocyte (PHH) Infection and Treatment
-
Cell Seeding: Cryopreserved primary human hepatocytes are thawed and seeded on collagen-coated plates in appropriate hepatocyte culture medium.
-
Infection: After cell attachment and recovery, the hepatocytes are infected with HBV at a defined multiplicity of infection (MOI) in the presence of polyethylene glycol (PEG) to enhance infection efficiency.
-
Treatment: Following infection, the inoculum is removed, and cells are cultured in a fresh medium containing the antiviral compounds at various concentrations. The medium is refreshed periodically.
-
Endpoint Analysis: Supernatants are collected at different time points to measure secreted HBV DNA, HBsAg, and HBeAg. Intracellular DNA and RNA are extracted to quantify total HBV DNA, cccDNA, and viral transcripts.
Precision-Cut Liver Slices (PCLS) Culture and Infection
-
Slice Preparation: Fresh human or animal liver tissue is embedded in low-melting-point agarose. Precision-cut slices (typically 200-250 µm thick) are prepared using a vibratome or a Krumdieck tissue slicer in an ice-cold, oxygenated buffer.[6][7]
-
Culture: Slices are cultured on inserts in well plates with a culture medium (e.g., Williams' Medium E) and maintained on a rocking platform to ensure adequate oxygenation and nutrient exchange.
-
Infection and Treatment: PCLS can be infected with HBV, and antiviral compounds are added to the culture medium.
-
Endpoint Analysis: The viability of the slices is monitored (e.g., by measuring ATP levels or LDH release). Culture supernatants and the slices themselves are harvested for quantification of HBV markers as described for PHH.
Liver Organoid Culture, Infection, and Drug Screening
-
Organoid Generation: Liver organoids are established from primary human liver tissue or pluripotent stem cells. The cells are embedded in a basement membrane matrix (e.g., Matrigel) and cultured in a specialized expansion medium.
-
Differentiation and Infection: Organoids are differentiated into hepatocyte-like cells and subsequently infected with HBV.
-
Drug Screening: Antiviral compounds are added to the culture medium, and the organoids are monitored over time.
-
Endpoint Analysis: The efficacy of the drugs is assessed by measuring the reduction in viral markers such as HBV DNA, cccDNA, and viral antigens in the culture supernatant and within the organoids. Cell viability is also assessed to determine drug toxicity.[8]
Visualizing the Mechanisms
The following diagrams illustrate the HBV life cycle and the points of intervention for different classes of antiviral drugs, as well as a generalized workflow for ex-vivo drug evaluation.
Caption: HBV life cycle and targets of antiviral drugs.
Caption: Generalized workflow for ex-vivo antiviral evaluation.
Conclusion
The potent in-vitro activity of this compound against both HBV replication and the establishment of the persistent cccDNA reservoir is highly promising. While direct comparative ex-vivo data is pending, the validation of in-vitro findings for other CAMs and the significant reduction of intrahepatic viral markers by NAs in ex-vivo models strongly support the potential for this compound to demonstrate robust efficacy in these more complex and physiologically relevant systems. The experimental protocols and workflows outlined in this guide provide a framework for conducting such validation studies, which will be critical in the further development of this compound as a potential cornerstone of a functional cure for chronic hepatitis B.
References
- 1. Novel Potent Capsid Assembly Modulators Regulate Multiple Steps of the Hepatitis B Virus Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalently closed-circular hepatitis B virus DNA reduction with entecavir or lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalently closed-circular hepatitis B virus DNA reduction with entecavir or lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of tenofovir disoproxil fumarate on intrahepatic viral burden and liver immune microenvironment in patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liver organoids: established tools for disease modeling and drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High precision-cut liver slice model to study cell-autonomous antiviral defense of hepatocytes within their microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High precision-cut liver slice model to study cell-autonomous antiviral defense of hepatocytes within their microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of human liver organoids as a patient-derived primary model for HBV infection and related hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Firzacorvir's Antiviral Activity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Firzacorvir (also known as ABI-H2158) is a potent, pan-genotypic inhibitor of the hepatitis B virus (HBV) core protein.[1][2] Developed by Assembly Biosciences, it showed promise in preclinical studies by targeting both the encapsidation of pregenomic RNA (pgRNA) and the formation of covalently closed circular DNA (cccDNA), key steps in the HBV replication cycle.[1][2] However, its clinical development was terminated in Phase 2 trials due to instances of drug-induced hepatotoxicity.[2][3] This guide provides a comparative analysis of the reported antiviral activity of this compound, alongside other HBV core inhibitors, and details the experimental protocols used to generate these findings to aid in the objective assessment of this class of antiviral agents.
Comparative Antiviral Activity of HBV Core Inhibitors
The following table summarizes the in vitro efficacy of this compound and other selected HBV core inhibitors. The 50% effective concentration (EC50) represents the concentration of the drug required to inhibit 50% of viral replication, while the 50% cytotoxic concentration (CC50) is the concentration that causes 50% cell death. A higher selectivity index (SI = CC50/EC50) indicates a more favorable safety profile.
| Compound | Target | Assay System | EC50 | CC50 | Selectivity Index (SI) | Reference |
| This compound (ABI-H2158) | pgRNA Encapsidation | Induced HepAD38 cells | 22 nM | >20 µM | >909 | [2] |
| pgRNA Encapsidation | HBV-infected HepG2-NTCP cells | 27 nM | >20 µM | >740 | [2] | |
| pgRNA Encapsidation | Primary Human Hepatocytes (PHH) | 41 nM | >20 µM | >487 | [2] | |
| cccDNA Formation | HepG2-NTCP cells | ~200 nM | >20 µM | >100 | [2] | |
| cccDNA Formation | Primary Human Hepatocytes (PHH) | ~200 nM | >20 µM | >100 | [2] | |
| ABI-H0731 | pgRNA Encapsidation | HepAD38 cells | 173 nM | >10 µM | >58 | [4] |
| pgRNA Encapsidation | HepG2-NTCP cells | 307 nM | >10 µM | >33 | [4] | |
| cccDNA Formation | HepG2-NTCP cells | 1.84 µM | >10 µM | >5.4 | [4] | |
| EDP-514 | HBV Replication | HepAD38 cells | 18 nM | >50 µM | >2777 | [5] |
| HBV Replication | HepDE19 cells | 27 nM | >50 µM | >1851 | [5] | |
| HBV Replication | HepG2.2.15 cells | 17 nM | >50 µM | >2941 | [5] | |
| JNJ-56136379 | HBV Replication | HepG2.117 cells | 54 nM | >10 µM | >185 | [6] |
| HBV Replication | Primary Human Hepatocytes (PHH) | 93 nM | >10 µM | >107 | [6] | |
| cccDNA Formation | Primary Human Hepatocytes (PHH) | 876 nM | >10 µM | >11 | [6] |
Experimental Protocols
Reproducibility of antiviral activity data is critically dependent on the specific experimental conditions. Below are detailed methodologies for the key assays cited.
HBV Infection in HepG2-NTCP Cells
This assay is fundamental for evaluating the effect of antiviral compounds on the early stages of the HBV life cycle in a de novo infection model.
Cell Culture and Infection:
-
Cell Line: HepG2 cells stably expressing the sodium taurocholate cotransporting polypeptide (NTCP) receptor (HepG2-NTCP).[7][8][9]
-
Seeding: Cells are seeded in collagen-coated plates.
-
Differentiation: Prior to infection, cells are often treated with dimethyl sulfoxide (DMSO) to enhance their differentiation and susceptibility to HBV infection.[7][8]
-
Inoculation: Cells are inoculated with HBV virus stock in the presence of polyethylene glycol (PEG) to facilitate viral entry.[7]
-
Compound Treatment: The test compound (e.g., this compound) is typically added before, during, or after viral inoculation to assess its effect on different stages of the viral life cycle.
Endpoint Analysis:
-
HBV DNA Quantification: Viral DNA is extracted from the cell culture supernatant (secreted virions) or from the cells (intracellular replicative intermediates) and quantified by quantitative PCR (qPCR).
-
Antigen Detection: Secreted HBV antigens, such as HBsAg and HBeAg, can be measured by enzyme-linked immunosorbent assay (ELISA).
-
cccDNA Analysis: Intracellular cccDNA levels are measured as described below.
pgRNA Encapsidation Assay
This assay specifically measures the packaging of the viral pregenomic RNA into newly forming capsids, a critical step inhibited by many core protein inhibitors.
Methodology:
-
Cell Lysis: HBV-producing cells (e.g., induced HepAD38 or infected HepG2-NTCP) are lysed to release intracellular components.
-
Nuclease Treatment: The cell lysate is treated with DNase and RNase to degrade non-encapsidated nucleic acids.
-
Capsid Immunoprecipitation: Intact capsids containing pgRNA are immunoprecipitated using an antibody specific for the HBV core protein (anti-HBc).[10][11][12]
-
RNA Extraction: RNA is extracted from the immunoprecipitated capsids.
-
RT-qPCR: The amount of encapsidated pgRNA is quantified by reverse transcription quantitative PCR (RT-qPCR).[10][11][12]
cccDNA Formation and Quantification Assay
The formation of the stable cccDNA minichromosome in the nucleus of infected hepatocytes is a key target for achieving a functional cure for HBV.
Methodology:
-
Hirt Extraction: A common method to enrich for low molecular weight episomal DNA like cccDNA from total cellular DNA.[13]
-
Nuclease Digestion: The extracted DNA is treated with plasmid-safe ATP-dependent DNase to selectively digest linear and open-circular DNA, further enriching for cccDNA.
-
Quantification:
Visualizing the Mechanism of Action and Experimental Workflows
To further clarify the processes involved, the following diagrams illustrate the HBV replication cycle targeted by core inhibitors and the workflows of the key experimental assays.
Caption: Dual mechanism of action of HBV core inhibitors.
References
- 1. This compound (ABI-H2158) | HBV inhibitor | Probechem Biochemicals [probechem.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 4. researchgate.net [researchgate.net]
- 5. enanta.com [enanta.com]
- 6. Antiviral Properties and Mechanism of Action Studies of the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. researchgate.net [researchgate.net]
- 9. HepG2-NTCP Subclones Exhibiting High Susceptibility to Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a novel hepatitis B virus encapsidation detection assay by viral nucleocapsid-captured quantitative RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 13. ice-hbv.org [ice-hbv.org]
- 14. A Sensitive and Specific PCR-based Assay to Quantify Hepatitis B Virus Covalently Closed Circular (ccc) DNA while Preserving Cellular DNA [bio-protocol.org]
- 15. A Sensitive and Specific PCR-based Assay to Quantify Hepatitis B Virus Covalently Closed Circular (ccc) DNA while Preserving Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Novel Compounds: A General Guide for Laboratory Personnel
Disclaimer: As of November 2025, "Firzacorvir" is not a publicly documented chemical or drug. Therefore, this document provides essential safety and logistical information for the proper disposal of novel or unknown chemical and pharmaceutical compounds in a laboratory setting. Researchers, scientists, and drug development professionals should use this as a guide and adapt it to the specific properties of the substance once they are known.
Proper management and disposal of laboratory waste are critical for ensuring personnel safety, environmental protection, and regulatory compliance.[1][2] For novel compounds where the hazards may not be fully characterized, it is prudent to treat them as hazardous until proven otherwise.[3]
Hazardous Waste Identification and Classification
The first step in proper waste disposal is to determine if the substance is hazardous.[1][4] Hazardous waste is generally defined by the Environmental Protection Agency (EPA) as waste that is dangerous or potentially harmful to human health or the environment.[5] It can be categorized by the following characteristics:
-
Ignitability: Can create fires under certain conditions.
-
Corrosivity: Can corrode metals.
-
Reactivity: Unstable under normal conditions and can cause explosions or toxic fumes.
-
Toxicity: Harmful or fatal when ingested or absorbed.
For a novel compound like this compound, it is safest to assume it possesses one or more of these characteristics until data proves otherwise.
Proper Disposal Procedures for Chemical Waste
Once a chemical is designated as waste, it must be managed according to specific procedures.[4]
Step 1: Container Selection and Labeling
-
Container: Use a leak-proof container that is chemically compatible with the waste.[4][6] Plastic containers are often preferred over glass to minimize the risk of breakage.[6] The container must be kept closed except when adding waste.[4]
-
Labeling: Proper labeling is crucial for safety and compliance. All hazardous waste containers must be clearly labeled.[1][7]
Data Presentation: Hazardous Waste Labeling Requirements
| Requirement | Description |
| Identification | The words "Hazardous Waste" must be prominently displayed.[7][8][9][10] |
| Generator Information | The name and address of the generator (your institution/lab).[8] |
| EPA Identification Number | Your institution's unique EPA ID number.[9] |
| Manifest Tracking Number | The number from the hazardous waste manifest document used for transport.[8][9] |
| Accumulation Start Date | The date the first drop of waste was put into the container.[7][9][10] |
| Chemical Composition | Full chemical names of the contents, including percentages for mixtures.[4][6][10] Chemical abbreviations are not acceptable.[4] |
| Physical State | Indicate whether the waste is solid, liquid, or gas.[10] |
| Hazard Characteristics | Clearly mark the specific hazards (e.g., ignitable, corrosive, reactive, toxic).[7][9][10] |
Step 2: Segregation and Storage
-
Segregate incompatible wastes to prevent dangerous reactions.[4][6] For example, do not store acids with bases or oxidizers with flammable materials.[11]
-
Store waste containers in a designated, secure area, and in secondary containment to catch any potential leaks.[4]
Step 3: Disposal of Empty Containers
-
Empty containers that held acutely hazardous waste must be triple-rinsed with a suitable solvent.[4][5] This rinsate must be collected and treated as hazardous waste.[4]
-
Other empty containers should have their labels defaced before being disposed of in the regular trash or recycling.[5]
Step 4: Arranging for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[1][4] They will manage the final disposal in accordance with all federal and state regulations.[12]
Experimental Protocols
As "this compound" is an unknown compound, no specific experimental protocols can be cited. When working with novel substances of unknown toxicity, the following general principles should be applied:
-
Risk Assessment: Before beginning any experiment, conduct a thorough risk assessment. Assume the compound is hazardous.[3]
-
Use of Engineering Controls: Handle the material in a certified chemical fume hood to minimize inhalation exposure.[3][11] For potentially explosive compounds, a blast shield is recommended.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[3][11][13]
-
Minimizing Exposure: Develop safe habits to avoid unnecessary chemical exposure. Do not smell or taste chemicals.[14] Wash hands thoroughly after handling.[14]
Disposal Workflow for a Novel Chemical Compound
The following diagram illustrates a logical workflow for the proper disposal of a new or uncharacterized chemical waste product in a research laboratory.
Caption: Workflow for the safe disposal of a novel laboratory chemical.
References
- 1. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 2. rxdestroyer.com [rxdestroyer.com]
- 3. twu.edu [twu.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. vumc.org [vumc.org]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. Hazardous Waste Labeling: What You Need to Know | HWH Environmental [hwhenvironmental.com]
- 8. bradyid.com [bradyid.com]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. actenviro.com [actenviro.com]
- 11. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 12. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 13. nationallaboratorysales.com [nationallaboratorysales.com]
- 14. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
